ML327
Description
Properties
IUPAC Name |
N-[3-[(2-oxo-1H-pyridine-3-carbonyl)amino]propyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c24-17-14(8-4-9-20-17)18(25)21-10-5-11-22-19(26)15-12-16(27-23-15)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,24)(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNDNXLMQAPQQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCCNC(=O)C3=CC=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of ML327
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML327 is a small molecule inhibitor demonstrating significant potential in cancer therapy, primarily through its ability to modulate key oncogenic pathways. This technical guide delineates the core mechanism of action of this compound, focusing on its established role as a potent inhibitor of MYC expression and a driver of mesenchymal-to-epithelial transition (MET). Through the compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades, this document aims to provide a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Dual Impact on MYC Signaling and Epithelial Phenotype
This compound exerts its primary anti-cancer effects through two interconnected mechanisms: the robust inhibition of the MYC family of oncoproteins and the reversal of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer progression and metastasis.
Inhibition of MYC Expression
This compound has been consistently shown to downregulate the expression of both c-MYC and N-MYC, master regulators of cell proliferation, growth, and metabolism that are frequently dysregulated in a wide range of human cancers.[1][2] Treatment with this compound leads to a rapid, time-dependent decrease in MYC protein and mRNA levels.[3][4] This suppression of MYC signaling is a key driver of the cytostatic and cytotoxic effects of this compound, leading to G1 cell cycle arrest and induction of apoptosis in cancer cells.[1]
Reversal of Epithelial-to-Mesenchymal Transition (EMT)
A hallmark of metastatic progression, EMT involves the loss of epithelial characteristics and the acquisition of a migratory, mesenchymal phenotype. This compound effectively reverses this process, inducing a mesenchymal-to-epithelial transition (MET).[2][5] This is primarily achieved through the de-repression of E-cadherin (CDH1) transcription, a crucial component of adherens junctions that maintain epithelial integrity.[5][6] The upregulation of E-cadherin and downregulation of mesenchymal markers, such as Vimentin, contribute to the inhibition of cancer cell invasion and migration.[2][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BE(2)-C | Neuroblastoma | ~4 | [2] |
| LAN1 | Neuroblastoma | Not specified | [2] |
| IMR32 | Neuroblastoma | Not specified | [2] |
| SH-SY5Y | Neuroblastoma | Not specified | [2] |
| HCT-116 | Colorectal Cancer | Not specified | [7] |
| SW620 | Colorectal Cancer | Not specified | [7] |
| A549 | Lung Cancer | Not specified | [7] |
Note: Comprehensive IC50 data for a wider range of cell lines is still being elucidated in ongoing research.
Key Signaling Pathways
The mechanism of action of this compound involves the modulation of intricate signaling networks. The diagrams below, generated using the DOT language, illustrate the key pathways affected by this compound.
MYC Inhibition Pathway
References
- 1. Hepatocyte nuclear factor 4α and cancer-related cell signaling pathways: a promising insight into cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic control of EMT/MET dynamics: HNF4α impacts DNMT3s through miRs-29 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HNF4α is possibly the missing link between epithelial–mesenchymal transition and Warburg effect during hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
ML327 as a MYC Inhibitor in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroblastoma, a pediatric cancer originating from the embryonic neural crest, is the most common extracranial solid tumor in children.[1] A significant subset of these tumors, approximately 30%, exhibit amplification of the MYCN oncogene, a feature strongly associated with a poor prognosis.[1][2] The MYC family of transcription factors, including N-MYC and C-MYC, are critical drivers of tumorigenesis, making them prime therapeutic targets. However, their "undruggable" nature has posed a long-standing challenge in oncology. This document provides a comprehensive technical overview of ML327, a novel isoxazole-based small molecule that has demonstrated significant anti-tumor activity in neuroblastoma models through the inhibition of MYC signaling.
Mechanism of Action
This compound has been identified as a potent inhibitor of the MYC signaling cascade in neuroblastoma.[1] Its mechanism of action involves the transcriptional repression of both MYCN in MYCN-amplified cell lines and c-MYC in cell lines with single copies of MYCN.[1][3] This leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and promotion of a more differentiated, neuroepithelial-like phenotype.[1][2] Notably, this compound's effects appear to be independent of MYC protein or mRNA half-life, suggesting it acts at the level of transcription.[3] While the direct molecular target of this compound is the focus of ongoing studies, its unique ability to repress MYC transcription and independently activate the expression of epithelial markers like E-cadherin (CDH1) highlights its therapeutic potential.[1][3]
Signaling Pathway and Proposed Mechanism of this compound
The following diagram illustrates the proposed signaling pathway affected by this compound in neuroblastoma.
Quantitative Data
The following tables summarize the quantitative effects of this compound in various neuroblastoma models.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (µM) after 72h | Adherent Colony Formation Inhibition (at 10 µM) |
| BE(2)-C | Amplified | 4 | ≥ 14-fold |
| LAN1 | Amplified | 6 | ≥ 14-fold |
| IMR32 | Amplified | 10 | ≥ 14-fold |
| SH-SY5Y | Single Copy | 5 | ≥ 14-fold |
| SK-N-AS | Single Copy | Not Reported | ≥ 14-fold |
| SK-N-DZ | Amplified | Not Reported | ≥ 14-fold |
| SK-N-FI | Single Copy | Not Reported | ≥ 14-fold |
| Data sourced from Rellinger et al., 2017.[1] |
Table 2: Effect of this compound on Gene Expression in Neuroblastoma Cell Lines
| Gene | Function | Fold Induction with this compound (10 µM) |
| CDH1 (E-cadherin) | Epithelial marker, cell adhesion | 50 to 1,400-fold |
| OCLN (Occludin) | Epithelial marker, tight junctions | 1.5 to 50-fold |
| NTRK1 (TrkA) | Neuronal marker, favorable prognosis | Enhanced in 5 of 7 cell lines |
| NTRK2 (TrkB) | Neuronal marker, aggressive disease | Enhanced in all tested cell lines |
| NTRK3 (TrkC) | Neuronal marker, favorable prognosis | Enhanced in all tested cell lines |
| MYCN | Oncogenic transcription factor | 2-fold decrease in mRNA within 2h (BE(2)-C) |
| Data sourced from Rellinger et al., 2017.[1] |
Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | P-value |
| Tumor Volume Reduction | - | 3-fold | 0.02 |
| Tumor Explant Weight Reduction | - | 3-fold | 0.01 |
| MYCN mRNA Expression in Tumor | - | 2-fold decrease | 0.0035 |
| Coagulative Necrosis in Tumor | < 10% | ~30% | Not Reported |
| BE(2)-C subcutaneous xenograft model. Treatment duration: 2 weeks. Data sourced from Rellinger et al., 2017.[4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Experimental Workflow
Adherent Colony Formation Assay
-
Cell Seeding: Plate neuroblastoma cells at a clonal density (e.g., 1,000-5,000 cells per 10 cm dish) in complete growth medium.
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Treatment: After 24 hours, replace the medium with fresh medium containing either this compound (10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-10 days in a humidified incubator at 37°C with 5% CO2.
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Fixation: Gently wash the colonies with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining: Remove the fixative, wash with PBS, and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of colonies (typically defined as clusters of ≥50 cells) manually or using an automated colony counter.
Cell Viability and IC50 Determination
-
Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a serial dilution of this compound (e.g., 0.1 to 30 µM) or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: Add a tetrazolium-based reagent (e.g., CCK-8) to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
IC50 Calculation: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blot for N-MYC/C-MYC Protein Expression
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Cell Lysis: Treat neuroblastoma cells with this compound or vehicle for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against N-MYC or C-MYC overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
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RNA Isolation: Treat cells with this compound or vehicle. Isolate total RNA using a commercial kit (e.g., RNeasy) and treat with DNase I to remove genomic DNA contamination.
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cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (MYCN, CDH1, etc.) and a housekeeping gene (e.g., GAPDH).
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Thermocycling: Perform the qPCR on a real-time PCR instrument.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control.
Cell Cycle Analysis by Propidium Iodide Staining
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Cell Harvest: Treat neuroblastoma cells with this compound or vehicle. Harvest the cells by trypsinization and wash with PBS.
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Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
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Incubation: Incubate in the dark for 30 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer.
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Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in the Sub-G0, G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Study
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Cell Implantation: Subcutaneously inject a suspension of BE(2)-C neuroblastoma cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 75-100 mm³), randomize the mice into treatment and control groups.
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Treatment Administration: Administer this compound (50 mg/kg) or vehicle control (e.g., 70% polyethylene glycol) via intraperitoneal injection twice daily for a specified period (e.g., 14 days).
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Monitoring: Measure tumor volume and mouse weight daily.
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Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors.
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Ex Vivo Analysis: Weigh the explanted tumors and process them for further analysis, such as histology (H&E staining) and qRT-PCR for gene expression.
Clinical Development
As of the latest available information, there are no registered clinical trials for this compound in neuroblastoma. It is important to distinguish this compound from BNT327, a different investigational bispecific antibody targeting PD-L1 and VEGF-A, which is currently in clinical trials for other solid tumors such as lung and breast cancer.
Conclusion
This compound is a promising preclinical candidate for the treatment of neuroblastoma. Its ability to transcriptionally repress both MYCN and c-MYC addresses a critical unmet need in the treatment of this challenging pediatric cancer. The compound's multifaceted effects, including induction of cell cycle arrest, apoptosis, and differentiation, coupled with its demonstrated in vivo efficacy, warrant further investigation. The identification of its direct molecular target will be a crucial next step in its development and will provide deeper insights into the regulation of MYC in neuroblastoma. The data presented in this guide underscore the potential of this compound as a novel therapeutic strategy for MYC-driven neuroblastomas.
References
- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. n-Myc (Neuroblastoma Marker) Monoclonal Antibody (NMYC-1) (4613-MSM1-P0) [thermofisher.com]
- 4. This compound | Autophagy | c-Myc | TargetMol [targetmol.com]
ML327's Effect on E-cadherin Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transcriptional repression of E-cadherin (CDH1) is a critical event in the Epithelial-to-Mesenchymal Transition (EMT), a process strongly associated with cancer invasion and metastasis.[1][2][3][4] The small molecule ML327 has been identified as a potent chemical probe that de-represses E-cadherin transcription, leading to a partial reversal of EMT and inhibition of cancer cell invasiveness.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, summarizing key quantitative data and detailing the experimental protocols used to elucidate its effects. Network analysis of gene expression changes following this compound treatment points to Hepatocyte Nuclear Factor 4-alpha (HNF4α) as a significant upstream transcriptional regulator, and knockdown of HNF4α significantly weakens this compound's effect on E-cadherin expression.[1][2][3][4] this compound serves as a valuable tool for investigating the mechanisms of EMT and represents a potential foundation for novel therapeutic strategies against carcinomas.[1][2][3][4]
Introduction
E-cadherin, a calcium-dependent cell adhesion molecule, is fundamental to the formation and maintenance of epithelial cell junctions. Its loss is a hallmark of EMT, a cellular reprogramming event where epithelial cells acquire mesenchymal characteristics, such as increased motility and invasiveness. This transition is orchestrated by several key transcription factors, including SNAIL, SLUG, ZEB1, and TWIST, which directly or indirectly repress the transcription of the E-cadherin gene, CDH1.[1][5][6][7]
This compound is an isoxazole-based small molecule developed through a phenotypic screen to identify compounds capable of restoring E-cadherin expression in cancer cells with low endogenous levels of the protein.[1][2] It effectively de-represses E-cadherin transcription, inhibits cancer cell invasion, and partially reverses TGF-β-induced EMT without significant cytotoxicity at effective concentrations.[1][2]
Mechanism of Action
This compound's primary effect is the transcriptional de-repression of the CDH1 gene. This action is rapid, occurring as early as 3 hours post-treatment, and notably, does not require new protein synthesis, suggesting it acts on existing cellular machinery.[1][2]
Role of HNF4α
RNA sequencing and network analysis revealed that Hepatocyte Nuclear Factor 4-alpha (HNF4α) is a key upstream regulator of the genetic changes induced by this compound.[1][2][3][4] The mechanism involves:
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Increased HNF4α Protein Levels: this compound treatment leads to an elevation of HNF4α protein levels.[1]
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Enhanced HNF4α Binding: The compound increases the binding of HNF4α to the CDH1 promoter.[1]
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Functional Necessity: siRNA-mediated depletion of HNF4α significantly diminishes the induction of E-cadherin mRNA and protein by this compound, confirming its critical role in the molecule's activity.[1][3][8]
Epigenetic Modifications
This compound induces an epigenetic environment conducive to active gene transcription at the CDH1 promoter. Chromatin immunoprecipitation (ChIP) assays show that treatment with this compound leads to:
-
Significantly enriched binding of RNA Polymerase II (Pol II).[1]
-
Increased presence of active histone marks, such as H3K4me3 and H3K9Ac.[1]
Paradoxical Effect on SNAIL1
Interestingly, this compound's action is independent of the canonical E-cadherin repressor SNAIL1. In fact, this compound treatment leads to an increase in both SNAIL1 mRNA and protein levels.[1] However, siRNA knockdown of SNAIL1 does not prevent this compound from inducing E-cadherin, indicating that in the cell lines tested, SNAIL1 is not the primary repressor being targeted.[1] This suggests this compound activates a transcriptional pathway powerful enough to overcome the repressive effects of SNAIL.
Quantitative Data Summary
The effects of this compound have been quantified across various cancer cell lines. The data is summarized below.
Table 1: Effect of this compound on E-cadherin (CDH1) mRNA Expression
| Cell Line | Treatment Time | Fold Increase in mRNA (vs. Control) | Citation(s) |
| SW620inv (colon) | 3 hours | Significant Increase | [1][9] |
| SW620inv (colon) | 6 hours | ~25-fold | [1][9] |
| H520 (lung) | 6 hours | ~12-fold | [1][9] |
| HEp3 (carcinoma) | 6 hours | ~8-fold | [1] |
Table 2: Effect of this compound on EMT Marker Expression in TGF-β1 Treated NMuMG Cells
| Gene | Effect of this compound | Type of Marker | Citation(s) |
| E-cadherin (CDH1) | Increased mRNA | Epithelial | [1][10] |
| Occludin | Increased mRNA | Epithelial (Tight Junction) | [1][10] |
| Vimentin | Decreased mRNA | Mesenchymal | [1][10] |
Table 3: Impact of HNF4α Knockdown on this compound-Induced E-cadherin mRNA Expression
| Cell Line | Condition | Fold Increase in mRNA (vs. si-control + DMSO) | Citation(s) |
| SW620inv | Control siRNA + this compound | ~9-fold | [1][8] |
| SW620inv | HNF4α siRNA + this compound | < 3-fold | [1][8] |
Table 4: this compound Activity and Pharmacokinetics
| Parameter | Value | Cell Line / System | Citation(s) |
| EC50 (In-Cell Western) | 2.22 µM ± 0.25 | SW620inv | [1] |
| Effect on Cell Viability | No measurable effect at 10µM | SW620inv, H520 | [1] |
| Cell Invasion Reduction | ~60% | SW620inv | [1] |
| Cell Invasion Reduction | ~30% | H520 | [1] |
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound and its position within the broader context of EMT regulation.
Caption: Proposed signaling pathway for this compound-mediated E-cadherin de-repression.
Caption: Role of this compound in the context of canonical EMT transcription factors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's effects.
Cell Culture and Drug Treatment
-
Cell Lines: SW620inv (highly invasive human colon adenocarcinoma), H520 (human non-small cell lung cancer), HEp3 (human epidermoid carcinoma), NMuMG (mouse mammary epithelial).[1]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and penicillin-streptomycin.[11]
-
Treatment: this compound is dissolved in DMSO. For experiments, cells are treated with 10µM this compound or an equivalent volume of DMSO as a vehicle control. An inactive analog, 266Y, is often used as a negative control at the same concentration.[1][2]
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify changes in mRNA levels of specific genes (CDH1, Vimentin, etc.).
-
Protocol:
-
Cells are treated with this compound or controls for the specified duration (e.g., 3, 6, 24 hours).
-
Total RNA is extracted using a standard kit (e.g., RNeasy Kit, Qiagen).
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Relative gene expression is calculated using the ΔΔCp method, normalized to a housekeeping gene (e.g., GAPDH or β-actin).[1][9]
-
Western Blotting and In-Cell Western (ICW)
-
Objective: To detect and quantify changes in protein levels.
-
Western Blot Protocol:
-
Cells are lysed after treatment, and total protein is quantified.
-
Proteins are separated by size via SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target protein (e.g., E-cadherin, HNF4α) and a loading control (e.g., β-actin).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[1]
-
-
In-Cell Western (ICW) Protocol:
-
Cells are seeded in 96-well plates and treated with a concentration range of this compound to determine the EC50.
-
After treatment, cells are fixed and permeabilized directly in the wells.
-
Wells are incubated with a primary antibody for the target protein (e.g., E-cadherin) and a normalization antibody (e.g., β-actin).
-
Wells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
The plate is scanned on an imaging system (e.g., LI-COR Odyssey), and the fluorescence intensity is quantified.[1]
-
Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To determine if a specific protein (e.g., HNF4α, Pol II, modified histones) binds to a specific genomic region (e.g., the CDH1 promoter).
-
Protocol:
-
SW620inv cells are treated with this compound or DMSO for 4 hours.[1]
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Cells are lysed, and the chromatin is sheared into small fragments by sonication.
-
An antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of target DNA (e.g., the proximal region of the CDH1 promoter) is quantified by qRT-PCR.[8]
-
siRNA-mediated Knockdown
-
Objective: To deplete a specific protein (e.g., HNF4α) to assess its role in a biological process.
-
Protocol:
-
SW620inv cells are transfected with small interfering RNA (siRNA) targeting the gene of interest (e.g., HNF4A) or a non-targeting control siRNA using a transfection reagent.
-
Cells are incubated for approximately 48 hours to allow for protein depletion.
-
The knockdown efficiency is confirmed by qRT-PCR and/or Western blot.
-
The cells are then treated with this compound or DMSO for 6 hours, followed by analysis of E-cadherin mRNA or protein levels.[1][8]
-
Conclusion
This compound is a well-characterized chemical probe that restores E-cadherin expression by acting at the transcriptional level. Its mechanism is distinct from many other EMT inhibitors as it does not function through global epigenetic changes but rather through a pathway involving the transcription factor HNF4α. The compound effectively upregulates E-cadherin and reverses key markers of EMT, leading to reduced cancer cell invasion in vitro and in vivo.[1][2] The detailed data and protocols presented here provide a robust foundation for utilizing this compound in studies aimed at understanding EMT and for the development of novel therapeutics designed to inhibit cancer metastasis by restoring epithelial integrity.
References
- 1. Small molecule/ML327 mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule/ML327 mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Twist is a transcriptional repressor of E-cadherin gene expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZEB1 represses E-cadherin and induces an EMT by recruiting the SWI/SNF chromatin-remodeling protein BRG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Snail promotes epithelial-mesenchymal transition and invasiveness in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of a small molecule that restores E-cadherin expression in cancer cell lines via a new mechanism - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML327's Impact on N-MYC and C-MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MYC family of oncoproteins, including N-MYC and C-MYC, are critical drivers of tumorigenesis in a variety of human cancers, yet they remain challenging therapeutic targets. ML327, a novel isoxazole-based small molecule, has emerged as a significant inhibitor of the MYC signaling cascade. This technical guide provides an in-depth analysis of the mechanism and impact of this compound on N-MYC and C-MYC expression, particularly in the context of neuroblastoma. It consolidates quantitative data, details experimental protocols from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows. The findings demonstrate that this compound acts as a potent transcriptional suppressor of both N-MYC and C-MYC, leading to cell cycle arrest, apoptosis, and reduced tumor growth in preclinical models.
Mechanism of Action: Transcriptional Repression of MYC
This compound's primary impact on the MYC pathway is the destabilization of MYC signaling.[1][2] This effect is consistent across neuroblastoma cell lines, including those with MYCN amplification and those with a single MYCN copy that predominantly express C-MYC.[1][3]
The core mechanism is the transcriptional suppression of MYC. Studies show that this compound treatment leads to a significant and rapid decrease in MYCN mRNA levels, observed as early as two hours post-treatment.[3] Crucially, this is not due to an alteration of mRNA or protein stability. Cycloheximide chase experiments revealed no significant changes in the half-life of the N-MYC protein, and Actinomycin D co-treatment showed no change in mRNA stability.[3] This indicates that this compound acts upstream to inhibit the transcription of the MYC gene itself. The specific intracellular target of this compound has not yet been identified, but its action results in a clear reduction of MYC protein expression.[1][2]
Concurrently, this compound has been shown to transcriptionally activate CDH1 (E-cadherin), a key marker of the epithelial phenotype, further highlighting its unique properties in modulating gene expression.[1][3]
Caption: Proposed mechanism of this compound in suppressing MYC expression.
Quantitative Data Summary
The efficacy of this compound has been quantified across various in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Cellular Effects of this compound
| Parameter | Cell Line | Concentration | Result | Citation |
|---|---|---|---|---|
| IC50 | BE(2)-C | ~4 µM | 50% inhibition of cellular viability. | [1] |
| N-MYC Protein Expression | BE(2)-C | 10 µM | Repression observed within 2 hours. | [1][3] |
| MYC Protein Expression | 4 MYCN-amplified lines | Not specified | Repression of N-MYC protein. | [3] |
| MYC Protein Expression | 3 MYCN-single copy lines | Not specified | Repression of C-MYC protein. | [3] |
| MYCN mRNA Expression | BE(2)-C | 10 µM | Two-fold decrease within 2 hours. | [3][4] |
| CDH1 (E-cadherin) mRNA | 7 neuroblastoma lines | Not specified | 50 to 1,400-fold induction. | [4][5] |
| Cell Cycle | BE(2)-C | Not specified | G1 cell cycle arrest. | [4] |
| Proliferative Potential | this compound-pretreated cells | Not specified | Reduced colony formation (41 vs. 400). |[4][5] |
Table 2: In Vivo Xenograft Study Results
| Parameter | Animal Model | This compound Treatment | Result | Citation |
|---|---|---|---|---|
| Tumor Volume | Neuroblastoma Xenograft | Not specified | Three-fold reduction over two weeks. | [4] |
| Tumor Weight | Neuroblastoma Xenograft | Not specified | Three-fold smaller explant weights. | [4] |
| MYCN Expression | Xenograft Tumors | Not specified | Two-fold decrease in MYCN mRNA. |[1][4] |
Experimental Protocols & Workflows
The findings on this compound's activity are supported by a range of standard and specialized molecular biology techniques.
General Experimental Workflow
The investigation into this compound's mechanism follows a logical progression from observing protein changes to pinpointing the level of regulation (transcriptional, translational, or post-translational).
Caption: Workflow for investigating this compound's effect on MYC regulation.
Detailed Methodologies
Cell Lines and Culture:
-
Cell Lines: A panel of neuroblastoma cell lines was used, including MYCN-amplified (e.g., BE(2)-C, IMR-32, NGP, SK-N-BE(2)) and MYCN-single copy (e.g., SK-N-AS, SK-N-SH, SH-SY5Y).[1][3]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, incubated at 37°C in a 5% CO2 environment.
Western Blotting (Immunoblotting):
-
Cell Lysis: Cells were treated with this compound (10 µM) or vehicle for specified time points. After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking & Antibody Incubation: Membranes were blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Primary antibodies (e.g., anti-N-MYC, anti-C-MYC, anti-p53, anti-β-actin) were incubated overnight at 4°C.
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies. Bands were visualized using an enhanced chemiluminescence (ECL) detection system. β-actin served as a loading control.[3]
Quantitative Real-Time PCR (RT-PCR):
-
RNA Extraction: Total RNA was isolated from this compound-treated and control cells using an RNA extraction kit (e.g., RNeasy Kit) following the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
qPCR Reaction: qPCR was performed using a thermal cycler with SYBR Green master mix and gene-specific primers for MYCN, CDH1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Relative gene expression was calculated using the ΔΔCt method.[3]
Protein and mRNA Stability Assays:
-
Protein Half-Life (Cycloheximide Chase): Cells were pre-treated with this compound or vehicle, followed by the addition of cycloheximide (CHX), a protein synthesis inhibitor. Cell lysates were collected at various time points post-CHX addition and analyzed by Western blot to determine the rate of N-MYC protein degradation.[3]
-
mRNA Stability (Actinomycin D Chase): Cells were treated with this compound or vehicle, followed by the addition of Actinomycin D, a transcription inhibitor. RNA was extracted at different time points and analyzed by RT-PCR to measure the decay rate of MYCN mRNA.[3]
In Vivo Xenograft Studies:
-
Cell Implantation: MYCN-amplified neuroblastoma cells (e.g., BE(2)-C) were subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth & Treatment: Once tumors reached a palpable size, mice were randomized into treatment (this compound) and vehicle control groups. This compound was administered, for example, via intraperitoneal injection.
-
Monitoring: Tumor volume and mouse body weight were monitored regularly throughout the treatment period (e.g., two weeks).
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis, including RNA extraction for RT-PCR to measure MYCN expression levels.[1][4]
Conclusion and Future Directions
This compound is a novel chemical probe that effectively blocks MYC expression in neuroblastoma by transcriptionally suppressing both N-MYC and C-MYC.[1] This action induces G1 cell cycle arrest, cell death, and inhibits the tumorigenic potential of neuroblastoma cells in vitro and in vivo.[1][2] The compound's unique ability to repress MYC transcription, without altering protein or mRNA stability, distinguishes it from other MYC-targeting strategies.[3]
While the direct molecular target of this compound remains to be elucidated, its demonstrated efficacy makes it a promising lead compound for the development of new therapeutics against neuroblastoma and potentially other MYC-driven malignancies.[1][2] Future research focused on target identification will be crucial for optimizing its therapeutic potential and furthering our understanding of MYC regulation.[1]
References
- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
ML327's discovery and initial characterization
An In-Depth Technical Guide to the Discovery and Initial Characterization of ML327
Introduction
This compound is a novel isoxazole-containing small molecule that has been identified as a potent modulator of critical cellular processes implicated in cancer progression.[1] It was initially investigated for its ability to restore E-cadherin expression and has since been characterized as a blocker of MYC expression, a family of oncogenic transcription factors frequently dysregulated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and initial biological characterization of this compound, with a focus on its effects on neuroblastoma. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Discovery of this compound
This compound was developed as a small molecule probe to restore E-cadherin expression.[3] Its discovery was part of a broader effort to identify compounds capable of inducing a mesenchymal-to-epithelial transition (MET), a process that can reverse the Epithelial-to-Mesenchymal Transition (EMT) associated with cancer metastasis.[4]
Mechanism of Action
The primary mechanism of action of this compound is the blockade of MYC family transcription factors.[2][5] In neuroblastoma cell lines, treatment with this compound leads to a significant reduction in the expression of N-MYC, a key driver of this malignancy.[2] This effect is observed as early as two hours after treatment.[2]
A significant consequence of MYC inhibition by this compound is the de-repression of E-cadherin (CDH1) transcription.[2] This leads to the restoration of E-cadherin expression at the plasma membrane, which can partially reverse the EMT phenotype induced by factors such as TGF-β1.[2] The restoration of E-cadherin is a critical event in promoting a more epithelial, less migratory cell state.
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial characterization of this compound.
| Parameter | Cell Line | Value | Assay Type |
| IC50 | BE(2)-C | 4 µM | Cellular Viability |
| EC50 | - | 1.0 µM | In-Cell Western (E-cadherin restoration) |
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial characterization of this compound are provided below.
Cell Viability and IC50 Determination
-
Cell Seeding: Neuroblastoma cells (e.g., BE(2)-C) are seeded in 96-well plates at a density ranging from 3,000 to 10,000 cells per well and allowed to attach overnight.[2]
-
Compound Treatment: For IC50 determination, cells are treated with varying concentrations of this compound (typically from 0.1 to 30 µM).[2] For time-course experiments, a fixed concentration (e.g., 10 µM) is used.[2] Vehicle-treated cells (DMSO) serve as a control.[2]
-
Viability Assessment: Cell viability is measured at specified time points (e.g., daily for time-course, 72 hours for IC50) using a cell counting kit-8 (CCK-8) colorimetric assay, which measures absorbance at 450 nm.[2][6]
-
Data Analysis: IC50 values are calculated from the concentration-response curves generated from the 72-hour viability data.[2]
Cell Cycle Analysis
-
Cell Treatment and Harvesting: BE(2)-C cells are treated with this compound (e.g., 10 µM) for a specified duration (e.g., 48 hours).[6] Cells are then harvested.
-
Staining: The harvested cells are stained with propidium iodide to label cellular DNA.[6]
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify the sub-G0 population, which is indicative of apoptosis.[2][6]
Immunoblotting
-
Cell Lysis: Cells treated with this compound (e.g., 10 µM) for various time points are lysed to extract total protein.[2]
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., N-MYC, p53) followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a suitable detection method.
Colony and Sphere Formation Assays
-
Adherent Colony Formation: Cells are treated with this compound (10 µM) and their ability to form adherent colonies is assessed.[6]
-
Anchorage-Independent Growth (Soft Agar): BE(2)-C cells are suspended in soft agar containing this compound (10 µM) to assess their ability to grow in an anchorage-independent manner.[6] The number of colonies is counted after a suitable incubation period.[6]
-
Sphere Forming Assay: The frequency of sphere formation, an indicator of the tumor-initiating cell population, is estimated for BE(2)-C cells in the presence of this compound (10 µM).[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experiments used in its characterization.
Caption: Mechanism of action of this compound in reversing EMT.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Autophagy | c-Myc | TargetMol [targetmol.com]
- 3. Table 2, In vitro DMPK Profile of this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound = 98 HPLC 1883510-31-3 [sigmaaldrich.com]
- 5. adooq.com [adooq.com]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of ML327: A Technical Guide to its Anti-Cancer Activity in Neuroblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML327 is a novel isoxazole-based small molecule compound that has emerged as a promising agent in preclinical cancer research. Its primary mechanism of action involves the destabilization of the MYC signaling cascade, a critical pathway implicated in the proliferation and survival of numerous cancer types.[1] This technical guide provides an in-depth overview of the preclinical studies of this compound, with a focus on its effects in neuroblastoma models. The document outlines quantitative data on its efficacy, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The anti-cancer effects of this compound have been predominantly studied in neuroblastoma, a common pediatric solid tumor often characterized by MYCN amplification. The following tables summarize the key quantitative findings from these preclinical investigations.
Table 1: In Vitro Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Assay | Endpoint | Result | Citation |
| BE(2)-C | Amplified | Cell Viability (CCK-8) | IC50 | ~4 µM | [1] |
| BE(2)-C | Amplified | Western Blot | N-MYC Protein Expression | Repression observed within 2 hours of treatment with 10 µM this compound | [1][2] |
| Multiple | Amplified & Single Copy | Western Blot | N-MYC & C-MYC Protein Expression | Blockade of expression in all tested neuroblastoma cell lines | [1][2] |
| BE(2)-C | Amplified | RT-PCR | MYCN mRNA Levels | Two-fold decrease within 2 hours of treatment | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Animal Model | Cancer Cell Line | Treatment | Duration | Key Findings | Citation |
| Subcutaneous Xenograft | BE(2)-C | 50 mg/kg this compound (intraperitoneal, b.i.d.) | 2 weeks | - Three-fold reduction in tumor volume- Three-fold reduction in tumor explant weight- Two-fold decrease in MYCN mRNA expression in tumors | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted in the preclinical evaluation of this compound.
Cell Viability Assay (CCK-8)
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Neuroblastoma cell lines (e.g., BE(2)-C)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the diluted this compound solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol is for assessing the effect of this compound on protein expression levels, particularly N-MYC and C-MYC.
Materials:
-
Neuroblastoma cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-N-MYC, anti-C-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound at the desired concentration and for the specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-N-MYC) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
In Vivo Neuroblastoma Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Neuroblastoma cells (e.g., BE(2)-C)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., sterile saline or appropriate solvent)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily (b.i.d.).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., RT-PCR for MYCN expression).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: MYC Signaling Inhibition
This compound's primary anti-cancer activity stems from its ability to destabilize the MYC signaling cascade. It acts by transcriptionally suppressing MYC mRNA levels, leading to a rapid decrease in both N-MYC and C-MYC oncoproteins.[1][2] This, in turn, affects the expression of MYC target genes, ultimately leading to cell cycle arrest and apoptosis. Interestingly, this compound has also been shown to upregulate E-cadherin (CDH1), a key component of cell-cell adhesion, suggesting a potential role in reversing the epithelial-to-mesenchymal transition (EMT).[1]
Caption: this compound inhibits the transcription of MYC mRNA, leading to reduced cell proliferation and induced apoptosis. It also upregulates E-cadherin, potentially inhibiting EMT.
Preclinical Experimental Workflow for this compound Evaluation
The preclinical assessment of a novel compound like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.
Caption: A typical preclinical workflow for evaluating this compound, from in vitro cell-based assays to in vivo xenograft models.
Conclusion
The preclinical data available for this compound strongly supports its potential as a therapeutic agent for MYC-driven cancers, particularly neuroblastoma. Its ability to effectively inhibit the MYC signaling cascade, both in vitro and in vivo, underscores its promise. Further investigation into its precise molecular target and its efficacy in a broader range of cancer models is warranted to facilitate its clinical translation. This technical guide provides a foundational understanding of the preclinical profile of this compound for researchers and drug development professionals.
References
The Isoxazole Compound ML327: A Technical Guide to its Effects on Cell Cycle Progression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML327 is a novel small-molecule isoxazole compound that has demonstrated significant anti-proliferative effects in various cancer cell models, most notably in neuroblastoma. Its primary mechanism of action involves the destabilization of MYC signaling, a critical oncogenic pathway frequently dysregulated in human cancers. This leads to a robust G1 cell cycle arrest, induction of apoptosis, and a reduction in the tumorigenic potential of cancer cells. While the direct molecular target of this compound remains to be elucidated, its ability to transcriptionally repress MYC expression presents a promising avenue for therapeutic intervention. This technical guide provides an in-depth overview of this compound's effects on cell cycle progression, summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways and experimental workflows.
Introduction
The cell cycle is a fundamental process that governs cellular proliferation. Its dysregulation is a hallmark of cancer, making it a prime target for therapeutic development. The MYC family of oncoproteins (c-MYC, N-MYC, and L-MYC) are potent transcription factors that play a pivotal role in driving cell cycle progression, promoting cell growth, and regulating metabolism. Their aberrant expression is implicated in a wide range of human malignancies and is often associated with poor prognosis.
This compound has emerged as a promising anti-cancer agent due to its ability to effectively downregulate MYC expression. This leads to a cascade of events culminating in the inhibition of cancer cell proliferation. This guide will delve into the molecular mechanisms and cellular consequences of this compound treatment, with a focus on its impact on the cell cycle machinery.
Mechanism of Action: Destabilization of MYC Signaling
The principal anti-cancer activity of this compound stems from its ability to destabilize MYC signaling.[1] Studies have shown that this compound treatment leads to a significant decrease in both N-MYC and c-MYC mRNA and protein levels in neuroblastoma cell lines.[1] This effect is observed in both MYCN-amplified and MYCN-single copy neuroblastoma cells, indicating a broader applicability of this compound against tumors driven by different MYC family members.[1] The repression of MYC expression appears to occur at the transcriptional level, as this compound has been shown to decrease MYC mRNA levels.[1] It is important to note that the direct intracellular binding partner of this compound has not yet been identified, and its discovery is the subject of ongoing research.[1][2]
The downregulation of MYC by this compound initiates a series of downstream effects that collectively halt cell cycle progression and promote cell death.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in preclinical studies.
Table 1: Effect of this compound on Cell Cycle Distribution in Neuroblastoma Cells
| Cell Line | Treatment (Concentration, Time) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G0 (Apoptosis) | Reference |
| BE(2)-C | This compound (10 µM, 48h) | Increased | Decreased | No significant change | Significantly Increased | [3] |
Note: Specific percentage values for each cell cycle phase from published studies on this compound are limited. The table reflects the qualitative descriptions of G1 arrest and apoptosis induction.
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| BE(2)-C | Neuroblastoma | ~4 | [4] |
| LAN1 | Neuroblastoma | Not specified | |
| IMR32 | Neuroblastoma | Not specified | |
| SH-SY5Y | Neuroblastoma | Not specified |
Note: While multiple neuroblastoma cell lines have been tested, specific IC50 values are not consistently reported across all studies. The IC50 for BE(2)-C cells is a representative value.
Table 3: Effect of this compound on Key Cell Cycle and Apoptosis-Related Proteins
| Protein | Function | Effect of this compound Treatment | Reference |
| N-MYC/c-MYC | Transcription factor promoting cell cycle progression | Decreased expression | [1][2] |
| p21/Cip1 | CDK inhibitor, induces cell cycle arrest | Increased expression | [2] |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Decreased expression | [2] |
| Cyclin D1 | Regulates G1/S transition | Not explicitly reported | |
| CDK4/6 | Kinases that drive G1 progression | Not explicitly reported | |
| Cleaved PARP | Marker of apoptosis | Increased levels | |
| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increased levels |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound. By downregulating MYC, this compound initiates a cascade that leads to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound leading to G1 cell cycle arrest and apoptosis.
Experimental Workflow for Investigating this compound
The following diagram outlines a typical experimental workflow to characterize the effects of this compound on cancer cells.
Caption: A standard experimental workflow for evaluating the anti-cancer effects of this compound.
Detailed Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) and to quantify apoptotic cells (sub-G0 peak).
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cancer cells to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell population and analyze the cell cycle distribution based on DNA content (PI fluorescence).
Western Blot Analysis for MYC and Cell Cycle-Related Proteins
This protocol is used to detect changes in the expression levels of specific proteins following this compound treatment.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MYC, anti-p21, anti-p53, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and clonogenic potential.
Materials:
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for cancers driven by MYC overexpression. Its ability to induce G1 cell cycle arrest and apoptosis through the transcriptional repression of MYC highlights a critical vulnerability in these tumors. The detailed protocols and workflows provided in this guide offer a framework for researchers to further investigate the anti-cancer properties of this compound and similar compounds.
Future research should focus on several key areas:
-
Identification of the direct molecular target of this compound: This will be crucial for understanding its precise mechanism of action and for the rational design of more potent and specific derivatives.
-
In vivo efficacy studies: While initial xenograft studies have been promising, further in vivo testing in various cancer models is needed to evaluate its therapeutic potential in a more complex biological system.
-
Combination therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as conventional chemotherapy or other targeted therapies, could lead to more effective treatment strategies.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity or resistance to this compound will be essential for patient stratification in future clinical trials.
By addressing these questions, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.
References
Investigating the Tumor-Initiating Cell Population with ML327: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of ML327 in the investigation of tumor-initiating cells (TICs), also known as cancer stem cells (CSCs). This compound is a novel isoxazole-based small molecule that has shown significant promise in targeting the aggressive and therapy-resistant TIC population, particularly in neuroblastoma. This document details the compound's mechanism of action, provides comprehensive experimental protocols for assessing its efficacy, and presents key quantitative data in a structured format.
Introduction to this compound and Tumor-Initiating Cells
Tumor-initiating cells are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and relapse.[1] These cells are often resistant to conventional cancer therapies, making them a critical target for novel drug development.[1][2]
This compound has emerged as a potent agent against TICs. It functions primarily by destabilizing MYC signaling, a key pathway implicated in the maintenance of stemness and proliferation in many cancers.[1] Specifically, this compound transcriptionally represses both N-MYC and C-MYC.[3] Concurrently, and independently of MYC suppression, this compound induces a mesenchymal-to-epithelial transition (MET), promoting a more differentiated and less aggressive phenotype.[4][5] This dual mechanism of action makes this compound a compelling candidate for further investigation and development.
Quantitative Data Summary
The efficacy of this compound in targeting the tumor-initiating cell population has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Effect of this compound on Tumor-Initiating Cell Properties in Neuroblastoma
| Assay | Cell Line | This compound Concentration | Results | Reference |
| Soft Agar Colony Formation | BE(2)-C | 10 μM | Complete abolishment of colony formation (0 vs. 95 colonies) | [4] |
| Sphere-Forming Frequency | BE(2)-C | 10 μM | Marked inhibition of sphere formation (2.2% vs. 5.9%) | [4] |
Table 2: Effect of this compound on Gene Expression in Neuroblastoma Cell Lines
| Gene | Cell Lines | Fold Induction (mRNA) | Reference |
| CDH1 (E-cadherin) | Seven neuroblastoma cell lines | 50 to 1,400-fold | [6] |
| OCLN (Occludin) | Seven neuroblastoma cell lines | 1.5 to 50-fold | [6] |
| NTRK1 | Five of seven neuroblastoma cell lines | Enhanced expression | [6] |
| NTRK2 | All seven tested neuroblastoma cell lines | Enhanced expression | [6] |
| NTRK3 | All seven tested neuroblastoma cell lines | Enhanced expression | [6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor-initiating cell effects through two primary, interconnected signaling pathways.
Inhibition of MYC Signaling
This compound acts as a potent inhibitor of the MYC family of oncoproteins (N-MYC and C-MYC), which are critical drivers of cell proliferation and maintenance of an undifferentiated state. This compound leads to a decrease in MYC mRNA levels, ultimately reducing MYC protein expression and inhibiting the transcription of MYC target genes.[1][3]
Figure 1. This compound-mediated inhibition of the MYC signaling pathway.
Induction of Neuroepithelial Differentiation
Independent of its effects on MYC, this compound promotes a shift from a mesenchymal to an epithelial and neuronal phenotype. This is characterized by the significant upregulation of epithelial markers such as E-cadherin (CDH1) and Occludin (OCLN), as well as neuronal markers like the TRK family of neurotrophin receptors (NTRK1, NTRK2, and NTRK3).[6] This induced differentiation is associated with a less aggressive tumor phenotype.
Figure 2. Induction of neuroepithelial differentiation by this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on tumor-initiating cells are provided below.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells and TICs.
Workflow:
Figure 3. Workflow for the soft agar colony formation assay.
Detailed Methodology:
-
Preparation of Base Agar Layer:
-
Prepare a 1% agar solution in sterile, cell culture-grade water and autoclave.
-
Prepare 2X concentration of the desired cell culture medium (e.g., DMEM) with 20% Fetal Bovine Serum (FBS) and antibiotics.
-
Warm both solutions to 40°C in a water bath.
-
Mix equal volumes of the 1% agar and 2X medium to create a 0.5% agar base.
-
Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Preparation of Top Agar Layer and Cell Seeding:
-
Harvest cells and prepare a single-cell suspension.
-
Prepare a 0.7% top agarose solution and cool to 37°C.
-
Resuspend the desired number of cells (e.g., 5,000 cells/well) in the top agarose solution containing either this compound at the desired concentration or a vehicle control.
-
Carefully layer 1 mL of the cell/agarose suspension on top of the solidified base layer.
-
-
Incubation and Analysis:
-
Allow the top layer to solidify at room temperature before moving the plates to a 37°C, 5% CO2 incubator.
-
Incubate for 2-4 weeks, adding 100 µL of fresh medium with this compound or vehicle to each well twice a week to prevent drying.
-
After the incubation period, stain the colonies with 0.005% Crystal Violet for 1 hour.
-
Wash the wells with PBS and count the number of colonies using a microscope.
-
Sphere Formation Assay
This assay assesses the self-renewal capacity of TICs, which are able to form three-dimensional spheroids in non-adherent, serum-free conditions.[7]
Workflow:
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disease-associated c-MYC downregulation in human disorders of transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting tumor-initiating cells: Eliminating anabolic cancer stem cells with inhibitors of protein synthesis or by mimicking caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule/ML327 mediated transcriptional de-repression of E-cadherin and inhibition of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Preparation of ML327 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
ML327 is a small molecule inhibitor of MYC, a key regulator of cellular proliferation and metabolism, making it a compound of significant interest in cancer research and drug development.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro studies due to its high solvating power.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
2. Data Presentation
A summary of the essential quantitative data for this compound is provided in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 366.37 g/mol | [6] |
| Appearance | White to beige powder | [2] |
| Solubility in DMSO | 2 mg/mL | |
| Recommended Storage of Stock Solution | 2 weeks at 4°C or 6 months at -80°C | [6] |
3. Experimental Protocol
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell-based assays.
3.1. Materials
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block
3.2. Procedure
3.2.1. Calculation of Required Mass and Volume
To prepare a 10 mM stock solution, the required mass of this compound and volume of DMSO must be calculated. The molecular weight of this compound is 366.37 g/mol .
-
Mass Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 366.37 g/mol
-
Mass (g) = M (mol/L) x V (L) x MW ( g/mol )
-
Mass (mg) = 0.01 mol/L x 0.001 L x 366.37 g/mol x 1000 mg/g = 3.66 mg
-
-
Volume Calculation:
-
To prepare a 10 mM stock solution, you will dissolve 3.66 mg of this compound in 1 mL of DMSO.
-
3.2.2. Step-by-Step Protocol
-
Weighing this compound: Carefully weigh out 3.66 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If the compound does not readily dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied.[7] Avoid excessive heating to prevent degradation.
-
-
Storage:
4. Visualization
4.1. Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
4.2. Signaling Pathway Context
This compound acts as an inhibitor of the MYC signaling pathway, which is frequently dysregulated in cancer. Understanding this context is crucial for designing experiments using the prepared stock solution.
Caption: Simplified MYC signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|CAS 1883510-31-3|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. scbt.com [scbt.com]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ML-327 Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Optimal Concentration of ML327 for In Vitro Experiments
Introduction
ML327 is a versatile isoxazole-based small molecule with significant potential in cancer and neurodegenerative disease research. It has a dual mechanism of action, making it a compound of interest for various in vitro studies. Primarily, this compound is known to destabilize the MYC signaling cascade by transcriptionally regulating MYC mRNA levels, which is crucial in cancers like neuroblastoma.[1] Additionally, this compound has been identified as an inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinase located on the mitochondrial outer membrane.[2][3] USP30 antagonizes Parkin-mediated mitophagy, a critical cellular process for clearing damaged mitochondria.[2][3] By inhibiting USP30, this compound can enhance the removal of dysfunctional mitochondria, a process implicated in neuroprotective pathways.[2][4][5]
These application notes provide a summary of effective concentrations, detailed experimental protocols, and diagrams of the relevant signaling pathways to guide researchers in utilizing this compound for in vitro experiments.
Data Presentation: Effective Concentrations and IC50 Values
The optimal concentration of this compound is cell-type dependent and should be determined empirically for each new model system. For neuroblastoma cell lines, this compound has been shown to inhibit growth in the low micromolar range.[1] A concentration of 10 µM has been effectively used for various functional assays, including colony formation and cell viability time-course studies.[1]
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines after 72-Hour Treatment [1]
| Cell Line | IC50 Value (µM) |
|---|---|
| BE(2)-C | 4 |
| LAN1 | 6 |
| SH-SY5Y | 5 |
| IMR32 | 10 |
Data sourced from concentration-response analysis using a tetrazolium-based assay.[1]
Visualization of Key Pathways and Workflows
This compound Experimental Workflow
Caption: Workflow for determining the optimal in vitro concentration of this compound.
This compound Mechanism of Action: MYC Suppression
Caption: this compound inhibits MYC transcription, leading to cell cycle arrest.
This compound Mechanism of Action: Mitophagy Regulation
Caption: this compound inhibits USP30, promoting Parkin-mediated mitophagy.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (CCK-8/MTT Assay)
This protocol is adapted from methodologies used to assess this compound's effect on neuroblastoma cell lines and general cell viability assay guidelines.[1][6][7]
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound compound
-
Appropriate cell line (e.g., BE(2)-C, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS).[8]
-
Sterile 96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 3,000–10,000 cells per well in 100 µL of complete medium.[1] The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to create 2X working solutions. A suggested concentration range for IC50 determination is 0.1 to 30 µM.[1] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
-
Incubation:
-
Incubate the treated plates for a desired period, typically 72 hours for IC50 determination.[1]
-
-
Viability Measurement (CCK-8 Example):
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Adherent Colony Forming Assay
This protocol assesses the effect of this compound on the ability of single cells to proliferate and form colonies.[1]
Objective: To evaluate the long-term effect of this compound on cell proliferation and survival.
Materials:
-
This compound compound
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Crystal Violet staining solution (0.5% crystal violet, 20% methanol)
Procedure:
-
Cell Seeding:
-
Seed cells at a low, clonal density (e.g., 500-1000 cells per well of a 6-well plate) in complete medium.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing either a vehicle control or this compound at the desired concentration (e.g., 10 µM).[1]
-
-
Incubation:
-
Incubate the plates for 7–10 days, replacing the medium with fresh treatment medium every 2-3 days.[1]
-
-
Staining and Quantification:
-
After the incubation period, wash the wells gently with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and count the number of colonies (typically defined as >50 cells).
-
Protocol 3: USP30 Deubiquitinase (DUB) Activity Assay (Conceptual)
This protocol is based on general principles for in vitro enzyme activity assays.[4]
Objective: To measure the inhibitory effect of this compound on the enzymatic activity of recombinant USP30.
Materials:
-
Recombinant human USP30 protein.[4]
-
A fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC).
-
Assay Buffer (e.g., Tris-based buffer with DTT and BSA).
-
This compound compound and DMSO.
-
Black, low-binding 384-well plates.[4]
-
Fluorescence plate reader.
Procedure:
-
Compound Dispensing:
-
Dispense serial dilutions of this compound in DMSO into the wells of the 384-well plate. A top concentration of 25 µM can be used as a starting point.[4]
-
-
Enzyme Preparation:
-
Dilute the recombinant USP30 protein to the desired working concentration in cold assay buffer.
-
-
Reaction Initiation:
-
Add the diluted USP30 enzyme to the wells containing the compound.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the ubiquitin-AMC substrate to all wells. The total reaction volume is typically small (e.g., 30 µL).[4]
-
-
Measurement:
-
Immediately begin reading the fluorescence (e.g., Excitation 360 nm, Emission 465 nm) in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence curve) for each well.
-
Normalize the rates to the vehicle control (DMSO) to determine the percent inhibition.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50.
-
References
- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deubiquitinating enzyme USP30 negatively regulates mitophagy and accelerates myocardial cell senescence through antagonism of Parkin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of USP30 Promotes Mitophagy by Regulating Ubiquitination of MFN2 by Parkin to Attenuate Early Brain Injury After SAH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 8. Cell Culture Media | Thermo Fisher Scientific - BG [thermofisher.com]
Application Notes and Protocols for Cell Viability Assays with ML327
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML327 is a small molecule inhibitor that has demonstrated potent activity against MYC, a family of transcription factors frequently deregulated in a wide range of human cancers. By destabilizing MYC signaling, this compound induces cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a promising candidate for therapeutic development.[1] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric assays and summarize its cytotoxic activity across various cancer cell lines.
Mechanism of Action
This compound functions as a blocker of MYC expression.[1] The MYC family of proto-oncogenes, including c-MYC, N-MYC, and L-MYC, encode transcription factors that play a central role in regulating cell proliferation, growth, and metabolism. In many cancers, MYC is overexpressed, leading to uncontrolled cell division and tumor progression. This compound has been shown to repress MYC transcription, leading to a decrease in MYC protein levels.[1] This disruption of MYC signaling triggers a cascade of downstream events, including the upregulation of cell cycle inhibitors like p21 and the induction of apoptosis, ultimately leading to a reduction in cancer cell viability.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| BE(2)-C | Neuroblastoma | ~ 4 | [1][2] |
| IMR-32 | Neuroblastoma | Data Not Available | |
| SK-N-AS | Neuroblastoma | Data Not Available | |
| MCF-7 | Breast Cancer | Data Not Available | |
| MDA-MB-231 | Breast Cancer | Data Not Available | |
| A549 | Lung Cancer | Data Not Available | |
| HCT116 | Colon Cancer | Data Not Available | |
| U87MG | Glioblastoma | Data Not Available |
Note: The IC50 values can vary depending on the assay conditions, including cell density, incubation time, and the specific viability assay used.
Experimental Protocols
Two common and reliable methods for determining cell viability in response to treatment with this compound are the MTT and Crystal Violet assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
This compound compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Crystal Violet Assay
This assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, adherent cells.
Materials:
-
This compound compound
-
Target adherent cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Microplate reader
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach and grow for 18-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Staining:
-
Carefully aspirate the medium.
-
Gently wash the cells twice with tap water.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate four times with tap water and allow it to air dry.
-
-
Solubilization: Add 200 µL of methanol to each well and incubate for 20 minutes at room temperature on a shaker to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as compared to the control and determine the IC50 value.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: this compound inhibits MYC gene transcription, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assaydot
References
Application Notes and Protocols for Anchorage-Independent Growth Assay Using ML327
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells. The ability of cells to proliferate in an environment without a solid substrate for attachment is a strong indicator of their tumorigenic potential. The soft agar colony formation assay is the gold-standard method for assessing anchorage-independent growth in vitro. This document provides a detailed protocol for performing an anchorage-independent growth assay using ML327, a small molecule inhibitor known to block MYC expression and tumor formation in certain cancers.[1] These application notes are intended for researchers in oncology, cell biology, and drug discovery to evaluate the anti-cancer properties of this compound and other small molecule inhibitors.
Mechanism of Action of this compound
This compound is an isoxazole-based compound that has been shown to induce cell death and G1 cell cycle arrest in cancer cells.[1] Its primary mechanism of action involves the destabilization of MYC signaling, a critical pathway in many human cancers.[1][2] this compound has been observed to repress the expression of both N-MYC and C-MYC, key oncogenic transcription factors, by decreasing their mRNA transcription.[1][2] This disruption of the MYC signaling cascade inhibits the transformation potential and tumor-initiating capacity of cancer cells.[1]
Quantitative Data Summary
The following tables summarize the effects of this compound on cancer cell lines as reported in preclinical studies.
Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Lines
| Cell Line | MYCN Status | This compound Concentration | Effect | Reference |
| BE(2)-C | Amplified | 4 µM | IC50 for cell viability | [1] |
| Multiple Neuroblastoma Lines | Amplified & Single Copy | 10 µM | Inhibition of adherent colony formation, induction of elongated phenotype | [1] |
Table 2: Effect of this compound on MYC Expression
| Cell Line Type | MYC Family Member | Effect of this compound Treatment | Reference |
| MYCN-amplified neuroblastoma | N-MYC | Repression of protein expression, decrease in mRNA levels | [1][2] |
| MYCN-single copy neuroblastoma | C-MYC | Repression of protein expression | [1][2] |
Experimental Protocols
This section provides a detailed methodology for conducting an anchorage-independent growth assay using this compound.
Materials
-
Cancer cell line of interest (e.g., neuroblastoma cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Agarose, high-quality, for cell culture
-
Sterile, distilled water
-
6-well cell culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Water baths
-
Microwave
-
Hemocytometer or automated cell counter
-
Inverted microscope
-
Crystal Violet staining solution (0.005% w/v)
-
Phosphate-Buffered Saline (PBS)
Protocol: Soft Agar Colony Formation Assay with this compound
This protocol is adapted from standard soft agar assay procedures.[3][4][5]
1. Preparation of Agar Layers (Day 1)
-
Bottom Agar Layer (0.6% Agarose):
-
Prepare a 1.2% agarose solution by dissolving 1.2 g of agarose in 100 mL of sterile water and sterilize by autoclaving or microwaving.
-
Cool the agarose solution to 40-42°C in a water bath.
-
Pre-warm 2x complete cell culture medium to 40-42°C.
-
In a sterile tube, mix equal volumes of the 1.2% agarose solution and the 2x complete medium to obtain a final concentration of 0.6% agarose in 1x complete medium.
-
Carefully pipette 2 mL of the 0.6% bottom agar mixture into each well of a 6-well plate, ensuring no bubbles are formed.
-
Allow the bottom layer to solidify at room temperature in a sterile hood for at least 30 minutes.
-
-
Top Agar Layer with Cells and this compound (0.3% Agarose):
-
Prepare a 0.7% agarose solution and cool to 40°C as described above.
-
Harvest and count the cells. Prepare a single-cell suspension in complete medium at a concentration of 2 x 10^4 cells/mL.
-
In a sterile tube, mix the cell suspension with the 0.7% agarose solution and pre-warmed 2x complete medium to achieve a final concentration of 0.35% agarose and 1 x 10^4 cells/mL.
-
To the appropriate wells, add this compound from a concentrated stock to achieve the desired final concentration (e.g., 10 µM). For the control wells, add an equivalent volume of the vehicle (e.g., DMSO).
-
Gently mix and immediately overlay 1.5 mL of the top agar/cell/ML327 mixture onto the solidified bottom agar layer in each well.
-
Allow the top layer to solidify at room temperature for 20-30 minutes.
-
2. Incubation and Feeding (Day 2 onwards)
-
After the top layer has solidified, add 1 mL of complete medium containing the appropriate concentration of this compound or vehicle to each well to prevent drying.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 0.5-1 mL of fresh complete medium containing this compound or vehicle to each well.
3. Colony Staining and Quantification (After 14-21 Days)
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using an inverted microscope or a colony counter. A colony is typically defined as a cluster of more than 50 cells.
-
Capture images for documentation.
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound leading to inhibition of anchorage-independent growth.
Experimental Workflow
Caption: Experimental workflow for the anchorage-independent growth assay with this compound.
References
Application Notes and Protocols for Western Blot Analysis of MYC Expression Following ML327 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MYC family of proto-oncogenes, including c-MYC and N-MYC, are critical regulators of cellular proliferation, growth, and apoptosis.[1][2] Their dysregulation is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[3] ML327 is a novel small molecule inhibitor that has been shown to suppress the expression of both N-MYC and C-MYC.[4][5][6][7] This document provides detailed application notes and protocols for the analysis of MYC protein expression by Western blot following treatment with this compound, designed to assist researchers in the accurate assessment of this compound's effects.
Mechanism of Action of this compound on MYC Expression
This compound has been identified as a potent inhibitor of the MYC signaling cascade.[4] Studies in neuroblastoma have demonstrated that this compound transcriptionally represses MYC mRNA levels, leading to a subsequent decrease in MYC protein expression.[4][5] This effect is observed in both MYCN-amplified and MYCN-single copy cell lines, indicating a broad activity against the MYC family of oncoproteins.[4][5] The repression of MYC expression by this compound is an early event, detectable within hours of treatment, and precedes the induction of cell cycle arrest and differentiation markers.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on MYC expression and associated cellular processes as reported in preclinical studies.
Table 1: Effect of this compound on MYC mRNA and Protein Expression
| Parameter | Cell Line / Model | Treatment | Fold Change / Effect | Reference |
| MYCN mRNA Expression | BE(2)-C (MYCN-amplified) | 10 µM this compound, 2 hours | ~2-fold decrease | [4] |
| N-MYC Protein Expression | BE(2)-C (MYCN-amplified) | 10 µM this compound, 2 hours | Early repression observed | [4][5] |
| C-MYC Protein Expression | MYCN-single copy cell lines | This compound | Repression observed | [4][5] |
| MYCN Expression (in vivo) | Neuroblastoma xenografts | This compound | ~2-fold decrease | [4][6] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Parameter | Model | Treatment | Outcome | Reference |
| Tumor Volume | Neuroblastoma xenografts | This compound, 2 weeks | ~3-fold reduction | [6] |
| Tumor Weight | Neuroblastoma xenografts | This compound, 2 weeks | ~3-fold reduction | [6] |
| Cell Viability | Neuroblastoma cell lines | This compound, 72 hours | Dose-dependent decrease | [4] |
| Anchorage-Independent Growth | BE(2)-C cells | This compound | Blockade of colony formation | [4] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate neuroblastoma cells (e.g., BE(2)-C for N-MYC or SK-N-AS for c-MYC) in appropriate cell culture dishes at a density that will allow for 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO). Incubate for the desired time points (e.g., 2, 4, 8, 24 hours).
Protocol 2: Western Blot Analysis of MYC Expression
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel in MOPS or MES running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for MYC (N-MYC or c-MYC) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein such as β-actin, GAPDH, or α-tubulin.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the MYC protein signal to the corresponding loading control signal for each sample.
-
Visualizations
Caption: Proposed signaling pathway of this compound leading to MYC repression.
Caption: Experimental workflow for Western blot analysis of MYC expression.
References
- 1. MYC function and regulation in physiological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
No Published Data on ML327 in Combination with Other Chemotherapy Agents
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no specific preclinical or clinical data has been found regarding the use of ML327 in combination with other chemotherapy agents.
This compound is a novel small molecule that has been identified as an inhibitor of the MYC signaling cascade. Research has shown its potential as a single agent in preclinical models, particularly in neuroblastoma, where it can induce differentiation and suppress tumor growth. The mechanism of action involves the transcriptional repression of MYC, a key oncogene implicated in many cancers.
While the potential for using this compound in conjunction with existing therapeutic strategies has been suggested in scientific literature, there are currently no published studies that provide the quantitative data, experimental protocols, or signaling pathway information necessary to create detailed application notes for its use in combination chemotherapy.
Searches for synergistic effects, combination studies, or trials involving this compound with common chemotherapy drugs such as doxorubicin, cisplatin, or paclitaxel did not yield any relevant results. The majority of search results either focused on the single-agent activity of this compound or referred to a different investigational drug, BNT327, which is currently in clinical trials in combination with various chemotherapy regimens.
Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data tables and diagrams, due to the absence of the required foundational research on this compound in combination therapies. Further preclinical and clinical investigations are needed to explore the potential synergistic or additive effects of this compound with other chemotherapeutic agents and to establish protocols for its combined use.
Researchers, scientists, and drug development professionals interested in this area should consider this a gap in the current cancer research landscape and a potential avenue for future investigation.
Troubleshooting & Optimization
ML327 solubility issues in aqueous cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML327, focusing on solubility issues in aqueous cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO but is insoluble in water and ethanol.[2]
Q2: What is the typical stock solution concentration for this compound in DMSO?
A2: Stock solutions of this compound in DMSO can be prepared at various concentrations. Commercially available data suggests solubilities such as 2 mg/mL, 13.75 mg/mL (37.53 mM), and up to 45 mg/mL (122.82 mM).[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM, which can then be serially diluted to the desired working concentration in your cell culture medium.[2]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The effective working concentration of this compound can vary depending on the cell line and the specific assay. Published studies have used concentrations ranging from 0.1 to 30 µM for cell viability assays, with 10 µM being a commonly used concentration for observing effects such as cell cycle arrest and inhibition of colony formation.[1][3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a blocker of the MYC family of oncogenic transcription factors.[1][2] It can de-repress E-cadherin (CDH1) transcription, leading to a reversal of the Epithelial-to-Mesenchymal Transition (EMT).[1][4] In neuroblastoma cells, this compound has been shown to induce G1 cell cycle arrest and apoptosis.[1][4]
Troubleshooting Guide
Q5: I observed a precipitate after diluting my this compound DMSO stock solution into the cell culture medium. What should I do?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several steps to troubleshoot this problem:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform a serial dilution. For example, make an intermediate dilution of the stock in a smaller volume of media before adding it to the final culture volume.[5]
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the media.
-
Pre-warmed Media: Use cell culture media that has been pre-warmed to 37°C. Temperature shifts can cause components to precipitate out of solution.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low, typically below 0.5%, to minimize both direct cell toxicity and the risk of precipitation.[5] A vehicle control (media with the same final DMSO concentration without this compound) should always be included in your experiments.
-
Sonication: For preparing the initial stock solution in DMSO, sonication can be used to aid dissolution.[1]
Q6: My cells are not responding to this compound treatment as expected. What could be the reason?
A6: If you are not observing the expected biological effects, consider the following:
-
Compound Viability: Ensure your this compound has been stored correctly. As a powder, it should be stored at -20°C. Once in solution, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5]
-
Cell Density: The initial cell seeding density can influence the outcome of drug treatment experiments. Ensure you are using a consistent and appropriate cell number for your assays.
-
Treatment Duration: The effects of this compound may be time-dependent. For example, repression of N-MYC expression has been observed within 2 hours of treatment, while effects on cell viability are typically measured after 48 to 72 hours.[1]
-
Precipitation: As discussed in Q5, precipitation of this compound in the culture media will reduce its effective concentration and bioavailability to the cells. Visually inspect your culture plates for any signs of precipitation.
Quantitative Data
This compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 13.75 | 37.53 | Sonication is recommended. | [1] |
| DMSO | 45 | 122.82 | - | [2] |
| DMSO | 2 | - | Clear solution. | |
| Water | Insoluble | - | - | [2] |
| Ethanol | Insoluble | - | - | [2] |
Experimental Protocols
Protocol for Preparing this compound Working Solution in Cell Culture Media
This protocol describes the preparation of a 10 µM working solution of this compound from a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound is 366.38 g/mol ).
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the this compound powder to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate the solution in a water bath for a few minutes.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To minimize precipitation, prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium to obtain a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of media. Mix gently by pipetting.
-
-
Prepare Final Working Solution:
-
Add the 100 µM intermediate dilution to your cell culture plate containing pre-warmed medium and cells to achieve the final desired concentration of 10 µM. For example, to make a final volume of 1 mL at 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of media in the well.
-
Alternatively, if not performing an intermediate dilution, add 1 µL of the 10 mM stock solution directly to 1 mL of cell culture medium. Ensure to mix immediately and thoroughly.
-
Important: The final DMSO concentration in this example is 0.1%. Always calculate and maintain the final DMSO concentration at a non-toxic level (generally <0.5%) and include a vehicle control in your experiment.
-
Visualizations
Caption: Workflow for preparing and treating cells with this compound.
Caption: this compound inhibits MYC, leading to downstream cellular effects.
References
- 1. This compound | Autophagy | c-Myc | TargetMol [targetmol.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
improving the stability of ML327 in experimental conditions
Welcome to the technical support center for ML327. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of c-Myc.[1][2] It functions by blocking MYC activity, which in turn de-represses E-cadherin transcription and can reverse the Epithelial-to-Mesenchymal Transition (EMT), a process implicated in cancer progression and metastasis.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][3] For long-term storage, it is recommended to store the compound in lyophilized form at -20°C, desiccated. In this form, it is stable for up to 36 months. Once in solution, it should be stored at -20°C and used within one month to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[2] Short-term storage of a few days to weeks can be at 0-4°C in a dry, dark environment.[4]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur, especially with concentrated stock solutions stored at low temperatures. Gentle warming of the solution to 37°C and vortexing or sonication can help redissolve the compound.[1] Always visually inspect the solution for clarity before use. If precipitation persists, preparing a fresh stock solution is recommended.
Q4: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can stem from several factors. One common issue is the stability of the compound in your cell culture medium. Small molecule inhibitors can degrade over time, especially in aqueous environments at 37°C. It is crucial to minimize the time the compound is in the culture medium before and during the experiment. Consider replacing the medium with freshly prepared this compound-containing medium for longer incubation periods. Another factor could be variability in cell seeding density, which can affect drug response.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: To assess the stability of this compound under your specific conditions, you can perform a time-course experiment. Prepare your complete cell culture medium containing this compound and incubate it at 37°C. At different time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the medium and analyze the concentration of intact this compound using High-Performance Liquid Chromatography (HPLC). This will provide a stability profile of the compound in your experimental setup.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent | Ensure you are using high-purity, anhydrous DMSO for preparing the initial stock solution. | This compound should fully dissolve in DMSO at the recommended concentrations.[1][2] |
| Low Temperature Storage | Gently warm the stock solution to 37°C and vortex or sonicate before use.[1] | The precipitate should redissolve, resulting in a clear solution. |
| Supersaturation | Avoid preparing stock solutions at concentrations higher than the recommended solubility limit. If a higher concentration is needed, consider a co-solvent system, but validate its compatibility with your experimental model. | A stable, clear stock solution is maintained. |
| Aqueous Buffer Incompatibility | When diluting the DMSO stock in aqueous buffers or cell culture medium, add the stock solution to the aqueous phase dropwise while vortexing to prevent immediate precipitation. | Homogeneous dilution of this compound in the aqueous medium. |
Issue 2: Inconsistent or Lack of Biological Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh dilutions of this compound from a recent stock solution for each experiment. Avoid using old or repeatedly freeze-thawed solutions.[2] | Consistent biological activity in your assays. |
| Instability in Culture Medium | For long-term experiments (>24 hours), consider replenishing the cell culture medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours). | Maintained effective concentration of this compound throughout the experiment, leading to more reliable results. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. IC50 values can vary between cell types. | Identification of the effective concentration range for your experiments. |
| Cell Line Resistance | Ensure your chosen cell line is sensitive to c-Myc inhibition. Some cell lines may have intrinsic or acquired resistance mechanisms. | Confirmation of appropriate experimental model. |
| Off-target Effects | Use the lowest effective concentration of this compound to minimize potential off-target effects.[5] Include appropriate negative and positive controls in your experimental design. | Increased confidence that the observed effects are due to the specific inhibition of c-Myc. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cell-Based Assay with this compound
-
Materials: Cells of interest, complete cell culture medium, 96-well plates, this compound stock solution, assay-specific reagents (e.g., for viability, proliferation, or gene expression analysis).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the desired assay according to the manufacturer's instructions.
-
Analyze the data and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and a typical experimental workflow relevant to the use of this compound.
References
- 1. TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets [mdpi.com]
- 2. TGFβ-dependent Epithelial-Mesenchymal Transition - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
identifying and minimizing off-target effects of ML327
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ML327, a known inhibitor of MYC expression. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation, with a focus on identifying and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that blocks the expression of the MYC family of oncoproteins, including c-MYC and N-MYC.[1][2] This inhibition of MYC expression leads to the transcriptional de-repression of E-cadherin (CDH1), a key component of adherens junctions.[1] The restoration of E-cadherin expression can, in turn, reverse the Epithelial-to-Mesenchymal Transition (EMT), a process implicated in cancer progression and metastasis.[1][2] Furthermore, treatment with this compound has been shown to induce G1 cell cycle arrest.[1]
What are the expected on-target effects of this compound in a cellular context?
Based on its mechanism of action, the primary on-target effects of this compound in responsive cell lines include:
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Reduced MYC Protein Levels: A decrease in the protein levels of c-MYC or N-MYC, which can be observed by western blot.
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Increased E-cadherin (CDH1) Expression: An upregulation of E-cadherin at both the mRNA and protein levels. This can be measured by RT-qPCR, western blot, or immunofluorescence.
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Phenotypic Changes Associated with EMT Reversal: A shift from a mesenchymal, spindle-like morphology to a more epithelial, cobblestone-like appearance.
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G1 Cell Cycle Arrest: An increase in the proportion of cells in the G1 phase of the cell cycle, detectable by flow cytometry.[1]
Are there known off-target effects for this compound?
Currently, a comprehensive public off-target profile for this compound is not available. As with any small molecule inhibitor, there is a potential for off-target effects that can vary depending on the cell type and experimental conditions. Therefore, it is crucial for researchers to perform appropriate control experiments to validate that the observed phenotype is a direct result of MYC inhibition.
Troubleshooting Guide
Issue 1: I am not observing the expected on-target effects of this compound.
If you are not seeing the anticipated reduction in MYC expression, increase in E-cadherin, or G1 cell cycle arrest, consider the following troubleshooting steps:
-
Cell Line Sensitivity: Confirm that your cell line is sensitive to MYC inhibition. Not all cell lines are dependent on MYC signaling for proliferation.
-
Compound Integrity and Concentration: Verify the integrity and concentration of your this compound stock. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Treatment Duration: Optimize the treatment duration. The kinetics of MYC turnover and subsequent downstream effects can vary between cell lines. A time-course experiment is recommended.
-
Assay Validation: Ensure that your assays for detecting MYC, E-cadherin, and cell cycle changes are properly validated and include appropriate positive and negative controls.
Issue 2: I am observing a phenotype that is inconsistent with MYC inhibition.
If this compound induces an unexpected or paradoxical phenotype in your experiments, it is important to investigate the possibility of off-target effects.
Workflow for Investigating Potential Off-Target Effects:
Explanation of the Workflow:
-
Confirm On-Target Engagement: Before investigating off-target effects, it is essential to confirm that this compound is engaging its intended target in your experimental system. This involves verifying the expected molecular signatures of MYC inhibition.
-
De-risk Off-Target Effects using Orthogonal Approaches:
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Structurally Unrelated Inhibitor: Use another validated MYC inhibitor with a different chemical scaffold. If the unexpected phenotype is not recapitulated with the orthogonal inhibitor, it suggests an off-target effect of this compound.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knockdown MYC. If the phenotype from genetic knockdown matches the expected on-target effects but not the unexpected phenotype observed with this compound, this further points to an off-target mechanism for the latter.
-
-
Identify Potential Off-Targets: If the evidence suggests an off-target effect, more advanced techniques can be employed to identify the responsible protein(s). These are specialized experiments that may require collaboration or outsourcing.
-
Broad-Panel Screening: Services like KinomeScan can screen this compound against a large panel of kinases to identify potential off-target binding.
-
Chemoproteomics: Techniques such as affinity-based protein profiling can identify proteins that directly interact with this compound in a cellular context.
-
Quantitative Data Summary
As specific off-target interaction data for this compound is not publicly available, researchers should generate their own data to characterize its activity and selectivity in their system of interest. The following table provides a template for summarizing such data.
| Target | Assay Type | This compound IC50 / Kd | Orthogonal MYC Inhibitor IC50 / Kd | Notes |
| MYC | Luciferase Reporter Assay | User-generated data | User-generated data | Measures inhibition of MYC transcriptional activity. |
| Cell Proliferation | Cell Viability Assay (e.g., CellTiter-Glo) | User-generated data | User-generated data | Determines the effect on overall cell growth. |
| Potential Off-Target 1 | Biochemical Assay | User-generated data | User-generated data | To be determined by screening. |
| Potential Off-Target 2 | Binding Assay | User-generated data | User-generated data | To be determined by screening. |
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following this compound treatment.
Materials:
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Cells of interest
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This compound
-
Phosphate-Buffered Saline (PBS)
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70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with this compound or vehicle control for the desired duration.
-
Harvesting: Harvest cells by trypsinization, and collect them by centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
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Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the discrimination of cells in G1, S, and G2/M phases.
Protocol 2: Western Blot for MYC and E-cadherin Expression
This protocol is used to detect changes in protein levels of the on-target (MYC) and a key downstream effector (E-cadherin).
Materials:
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Treated cell pellets
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RIPA Lysis Buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-E-cadherin, anti-loading control e.g., β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Immunofluorescence for E-cadherin Localization
This protocol allows for the visualization of E-cadherin expression and its localization at the cell membrane, which is indicative of an epithelial phenotype.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-E-cadherin)
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Fluorescently-labeled secondary antibody
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DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Treatment and Fixation: Treat cells on coverslips with this compound, then fix with PFA.
-
Permeabilization: Permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific binding sites.
-
Antibody Staining: Incubate with primary and then fluorescently-labeled secondary antibodies.
-
Counterstaining and Mounting: Stain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Look for changes in E-cadherin signal intensity and localization at cell-cell junctions.
Signaling Pathway Diagram
References
troubleshooting inconsistent results in ML327 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with ML327.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a small molecule inhibitor with a dual mechanism of action. It functions as a blocker of MYC gene expression and as an inhibitor of the USP1/UAF1 deubiquitinase complex.[1] Its activity can lead to the transcriptional de-repression of E-cadherin, playing a role in reversing the epithelial-to-mesenchymal transition (EMT).
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated activity in a variety of cancer cell lines, including neuroblastoma and colon cancer. In neuroblastoma cell lines, it has been shown to repress both N-MYC and C-MYC expression.[1] It also induces the expression of CDH1 (E-cadherin).[1]
Q3: What are the expected phenotypic effects of this compound treatment on cancer cells?
Treatment with this compound can induce a range of phenotypic changes, including:
-
Cell Cycle Arrest: It can cause G1 cell cycle arrest.
-
Induction of Apoptosis: It can lead to an increase in the sub-G0 cell population, indicative of cell death.
-
Inhibition of Tumor Growth: this compound has been shown to reduce tumor volume in xenograft models.[1]
-
Morphological Changes: In neuroblastoma cells, it can induce an elongated morphology.[2]
Q4: How should this compound be prepared and stored for in vitro experiments?
For optimal results and to minimize variability, proper handling of this compound is crucial.
-
Solubility: this compound is soluble in DMSO.
-
Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO. To dissolve, vortex vigorously and if necessary, warm the solution to 37°C.
-
Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term use (up to a month), -20°C is generally sufficient; for longer-term storage, -80°C is recommended.[3]
-
Working Solutions: When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture media. To avoid precipitation, it's advisable to perform a serial dilution rather than a single large dilution. The final concentration of DMSO in the cell culture media should be kept low (ideally below 0.5%) to minimize solvent-induced toxicity.[4]
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from a variety of factors, from compound handling to experimental execution. This section provides guidance on common issues and how to address them.
Issue 1: High Variability in Cell Viability (e.g., MTS/MTT) Assay Results
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Variations in cell number per well are a major source of error. Perform a cell count before seeding and ensure even distribution in the 96-well plate. |
| Variable Cell Proliferation Rates | The confluency of cells at the time of treatment can significantly impact results. Standardize the cell density at the start of each experiment. Low cell densities can sometimes lead to lower viability, while very high densities can result in nutrient depletion and reduced drug response.[5][6] |
| Edge Effects in 96-well Plates | The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for both drug treatment and the MTS/MTT reagent. For this compound, significant growth inhibition can be observed after 48-72 hours of treatment.[1] The incubation time with the viability reagent itself should also be consistent across all plates.[7][8][9] |
| This compound Precipitation | This compound may precipitate out of the aqueous culture medium, especially at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower final DMSO concentration. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[10][11][12] If inconsistencies persist, consider reducing the serum percentage during the treatment period, ensuring that this does not adversely affect cell viability on its own. |
Issue 2: Inconsistent Results in Western Blotting for MYC or USP1/UAF1 Pathway Proteins
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Treatment | The timing of protein expression changes post-treatment is critical. For instance, repression of N-MYC expression can be observed as early as 2 hours after this compound treatment.[1] Create a time-course experiment to determine the optimal treatment duration for your specific cell line and target protein. |
| Variable Protein Extraction | Ensure complete and consistent lysis of cells. Incomplete lysis will lead to variable protein yields. Use a suitable lysis buffer with protease and phosphatase inhibitors and ensure thorough homogenization. |
| Inconsistent Protein Loading | Accurately quantify total protein concentration for each sample and load equal amounts onto the gel. Always include a loading control (e.g., β-actin, GAPDH) on your Western blot to verify equal loading. |
| Poor Antibody Performance | Use a validated antibody for your target protein. Optimize the primary and secondary antibody concentrations and incubation times. High background or non-specific bands can often be resolved by increasing the number of washes or using a different blocking buffer.[13] |
| Cell Line-Specific Responses | Different cell lines can exhibit varied responses to this compound.[14][15] What works for one cell line may need optimization for another. It is important to characterize the response of each cell line independently. |
Experimental Protocols
General Protocol for a Cell Viability (MTS) Assay with this compound
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from wells containing medium only.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
General Protocol for Western Blot Analysis of MYC Expression
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the optimized duration (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Harvest cell lysates and clear by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MYC (or N-MYC/c-MYC) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to confirm equal protein loading.
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: this compound dual mechanism of action signaling pathways.
References
- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Common and Cell-type Specific Responses to Anti-cancer Drugs Revealed by High Throughput Transcript Profiling « Sorger Lab [sorger.med.harvard.edu]
- 15. researchgate.net [researchgate.net]
ML327 Technical Support Center: Optimizing Treatment Duration for Maximum Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the treatment duration of ML327 for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a blocker of the MYC family of oncogenic transcription factors.[1][2] It works by de-repressing E-cadherin (CDH1) transcription, which can reverse the Epithelial-to-Mesenchymal Transition (EMT), a process involved in cancer progression and metastasis.[1] In neuroblastoma cells, this compound has been shown to block the expression of MYC, leading to G1 cell cycle arrest and cell death.[1][3]
Q2: What are the expected phenotypic changes in neuroblastoma cells after this compound treatment?
A2: Treatment with this compound typically induces an elongated morphology in neuroblastoma cells.[1][3] This is associated with a shift towards an epithelial phenotype, characterized by a significant induction of CDH1 mRNA expression.[1][3]
Q3: How quickly can I expect to see an effect from this compound treatment?
A3: The repression of N-MYC expression can be observed as early as 2 hours after treatment with 10 µM this compound in immunoblotting time course experiments.[1] However, downstream effects such as cell cycle arrest and changes in cell viability may take longer to become apparent, typically between 48 to 72 hours.[3][4]
Troubleshooting Guides
Issue 1: Suboptimal inhibition of cell growth or colony formation.
-
Possible Cause 1: Inadequate Treatment Duration.
-
Possible Cause 2: Incorrect Drug Concentration.
-
Troubleshooting Step: The half-maximal inhibitory concentration (IC50) can vary between cell lines. It is crucial to perform a concentration-response analysis to determine the IC50 for your specific cell line. For example, the estimated IC50 for BE(2)-C cells after 72 hours of treatment is approximately 4 µM.[4]
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: While this compound has shown efficacy across multiple neuroblastoma cell lines, inherent resistance can occur.[3] Confirm the expression of MYC in your cell line. Consider combination therapies if resistance is suspected.
-
Issue 2: No significant G1 cell cycle arrest observed.
-
Possible Cause 1: Insufficient Treatment Time.
-
Troubleshooting Step: G1 cell cycle arrest is typically observed around 48 hours post-treatment.[4] Ensure you are analyzing the cell cycle at an appropriate time point. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to capture the peak effect.
-
-
Possible Cause 2: Low Drug Potency.
-
Troubleshooting Step: this compound should be properly stored to maintain its potency. For in vitro experiments, it is typically solubilized in DMSO.[1] Ensure your stock solution is fresh and has been stored correctly.
-
Issue 3: Inconsistent results in in vivo studies.
-
Possible Cause 1: Suboptimal Dosing or Treatment Schedule.
-
Troubleshooting Step: In a xenograft model, this compound has been shown to cause a three-fold reduction in tumor volume over a two-week period.[1] If you are not observing a similar effect, consider optimizing the dosage and frequency of administration. It is also important to monitor for potential side effects, such as weight loss, which has been observed in treated mice.[1]
-
-
Possible Cause 2: Insufficient Duration of the Study.
-
Troubleshooting Step: The effects of this compound on tumor growth may not be apparent in short-term studies. A treatment duration of at least two weeks is recommended to observe a significant reduction in tumor volume.[1]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | Assay | Treatment Duration | Concentration | Observed Effect |
| BE(2)-C | Adherent Colony Formation | 7-10 days | 10 µM | Marked inhibition |
| LAN1 | Adherent Colony Formation | 7-10 days | 10 µM | Marked inhibition |
| IMR32 | Adherent Colony Formation | 7-10 days | 10 µM | Marked inhibition |
| SH-SY5Y | Adherent Colony Formation | 7-10 days | 10 µM | Marked inhibition |
| BE(2)-C | Cell Viability (IC50) | 72 hours | ~4 µM | 50% inhibition of cell viability |
| BE(2)-C | Cell Cycle Analysis | 48 hours | 10 µM | G1 arrest and increased sub-G0 population |
| Multiple | mRNA Expression (CDH1) | Not Specified | 10 µM | 50 to 1,400-fold induction |
| Multiple | mRNA Expression (OCLN) | Not Specified | 10 µM | 1.5 to 50-fold induction |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Parameter | Treatment Duration | Observation |
| Tumor Volume | 2 weeks | Three-fold reduction |
| Tumor Explant Weight | 2 weeks | Three-fold lighter than control |
| MYCN Expression | 2 weeks | Two-fold decrease |
| Body Weight | Not Specified | 12% greater loss than vehicle |
Experimental Protocols
1. Adherent Colony Forming Assay
-
Seed neuroblastoma cells at a clonal density in appropriate culture vessels.
-
Allow cells to attach overnight.
-
Treat cells with either this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for a period of 7-10 days, replacing the media with fresh this compound or vehicle every 2-3 days.
-
After the incubation period, fix and stain the colonies with crystal violet.
-
Count the number of colonies to determine the effect of this compound on colony formation.
2. Cell Viability Assay for IC50 Determination
-
Seed cells at an appropriate density (e.g., 3,000 to 10,000 cells per well) in a 96-well plate.
-
Allow cells to attach overnight.
-
Obtain a baseline absorbance reading using a tetrazolium-based assay kit (e.g., CCK-8).
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubate for 72 hours.
-
Measure the absorbance at 450 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the concentration-response curve to determine the IC50 value.
3. Cell Cycle Analysis
-
Seed cells in a 6-well plate and allow them to attach.
-
Treat cells with this compound (e.g., 10 µM) or a vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
References
determining the IC50 value of ML327 in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the half-maximal inhibitory concentration (IC50) of the compound ML327 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule compound that has been identified as a potent inhibitor of MYC signaling. The MYC family of oncoproteins (including c-MYC and N-MYC) are critical transcription factors that are often dysregulated in a wide range of human cancers. This compound has been shown to destabilize MYC signaling, leading to a decrease in MYC mRNA and protein levels.[1] This disruption of MYC function induces cell cycle arrest, primarily at the G1 phase, and can promote cellular differentiation.[1]
Q2: In which cell lines has the IC50 value of this compound been determined?
A2: The IC50 values for this compound have been most extensively characterized in neuroblastoma cell lines.[1] Data on its potency in other cancer cell types, such as lung, breast, colon, or prostate cancer, is not widely available in publicly accessible literature. The available data is summarized in the table below.
Q3: What is a typical IC50 value for this compound in sensitive cell lines?
A3: In sensitive neuroblastoma cell lines, this compound exhibits IC50 values in the low micromolar range. For instance, in cell lines such as BE(2)-C, LAN1, IMR32, and SH-SY5Y, the IC50 values have been reported to be between 4 and 10 µM.[1]
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BE(2)-C | Neuroblastoma | 4 | [1] |
| LAN1 | Neuroblastoma | 6 | [1] |
| IMR32 | Neuroblastoma | 10 | [1] |
| SH-SY5Y | Neuroblastoma | 5 | [1] |
| A549 | Lung Carcinoma | Data not available | |
| HCT116 | Colorectal Carcinoma | Data not available | |
| MCF7 | Breast Adenocarcinoma | Data not available | |
| PC3 | Prostate Cancer | Data not available |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound compound
-
Target cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of cell incubation, carefully remove the medium from each well and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or medium to maintain humidity. | |
| No dose-dependent effect observed | Incorrect concentration range of this compound | Perform a wider range of serial dilutions in a preliminary experiment to identify the effective concentration range. |
| Cell line is resistant to this compound | Confirm the expression of MYC in your cell line. Consider using a different cell line known to be sensitive to MYC inhibition. | |
| Low signal or high background in MTT assay | Low cell number or poor cell health | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before the experiment. |
| Contamination (bacterial or mycoplasma) | Regularly check cell cultures for contamination. Use sterile techniques and test for mycoplasma. | |
| Incomplete dissolution of formazan crystals | Ensure complete removal of the medium before adding DMSO. Mix thoroughly after adding DMSO. | |
| IC50 value significantly different from published data | Different experimental conditions | Ensure consistency in cell line passage number, incubation time, and serum concentration in the medium. |
| Inaccurate compound concentration | Verify the concentration of your this compound stock solution. |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MYC mRNA, leading to G1 cell cycle arrest.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Technical Support Center: Controlling for Vehicle Effects in ML327 In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML327 in in vitro studies. The information is tailored for scientists and drug development professionals to help ensure the accuracy and reproducibility of their experimental results by properly controlling for vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound in vitro studies?
A vehicle control is a crucial component of in vitro experiments involving compounds like this compound that are not readily soluble in aqueous solutions like cell culture media. The vehicle is the solvent used to dissolve the compound, and the vehicle control consists of cells treated with the same concentration of the solvent as the cells treated with this compound, but without the compound itself. This control is essential to distinguish the biological effects of this compound from any potential effects of the solvent.
Q2: What is the recommended vehicle for dissolving this compound for in vitro experiments?
For in vitro studies, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds and is miscible with water and cell culture media.[3]
Q3: What concentration of DMSO should be used for the vehicle control?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to minimize its own biological effects. It is critical that the vehicle control contains the exact same final concentration of DMSO as the experimental wells treated with this compound. For example, if you are treating cells with 10 µM this compound from a 10 mM stock solution in DMSO, the final DMSO concentration would be 0.1%. Your vehicle control should therefore be 0.1% DMSO in media.
Q4: Can the vehicle (e.g., DMSO) affect my experimental results?
Yes, solvents like DMSO can have their own biological effects on cells, which can vary depending on the cell line and the concentration of the solvent. These effects can include alterations in cell growth, differentiation, and gene expression. Therefore, a vehicle control is necessary to account for these potential confounding effects.
Q5: My vehicle control shows a different phenotype or viability compared to my untreated cells. Is this normal?
It is not uncommon for the vehicle control to show some differences compared to untreated cells, especially at higher solvent concentrations. This highlights the importance of the vehicle control. The primary comparison for determining the effect of this compound should be between the this compound-treated group and the vehicle control group, not the untreated group.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background toxicity in vehicle control wells. | The concentration of the vehicle (e.g., DMSO) is too high for your specific cell line. | Perform a dose-response experiment with the vehicle alone to determine the maximum non-toxic concentration for your cells. Aim to keep the final DMSO concentration below 0.5%. |
| Inconsistent results between replicate experiments. | - Variation in final vehicle concentration.- Uneven distribution of cells during seeding. | - Prepare a master mix of the vehicle in media to ensure consistent concentration across all control wells.- Ensure thorough mixing of the cell suspension before and during plating to achieve a uniform cell density. |
| This compound appears to have no effect at the expected concentration. | - The compound has precipitated out of solution.- The vehicle is interfering with the action of this compound. | - Visually inspect the stock solution and the final culture medium for any signs of precipitation. If precipitation is observed, try preparing a fresh stock solution.- While unlikely to completely block activity, ensure the vehicle concentration is not excessively high. |
| Unexpected morphological changes in vehicle-treated cells. | Some cell lines are sensitive to the solvent. | Document the morphological changes and compare them to the changes observed in the this compound-treated cells. The key is the difference between the vehicle control and the treated group. |
Experimental Protocols
Cell Viability Assay with this compound
This protocol is adapted for determining the IC50 of this compound in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell line of interest (e.g., BE(2)-C)
-
Complete cell culture medium
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell counting kit (e.g., CCK-8)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.1 to 30 µM.[1]
-
Prepare a vehicle control for each concentration of this compound, containing the same final concentration of DMSO in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Viability Measurement:
-
After the incubation period, add the cell counting kit reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a plate reader.[1]
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data by setting the absorbance of the vehicle control wells to 100% viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Colony Forming Assay
This assay assesses the long-term proliferative potential of cells after treatment with this compound.
Materials:
-
Neuroblastoma cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of neuroblastoma cells.
-
Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates containing complete medium.
-
-
Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentration of this compound or the corresponding vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form. Change the medium with fresh this compound or vehicle control every 2-3 days.
-
-
Fixation and Staining:
-
After the incubation period, gently wash the colonies with PBS.
-
Fix the colonies with a fixing solution for 15-20 minutes at room temperature.
-
Remove the fixative and stain the colonies with crystal violet solution for 20-30 minutes.
-
-
Washing and Drying:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Compare the number of colonies in the this compound-treated wells to the vehicle control wells to determine the effect on colony formation.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in destabilizing the MYC signaling cascade.
Caption: Logical workflow for an in vitro experiment using a vehicle control.
References
Technical Support Center: Addressing Challenges with ML327 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML327, a novel small molecule inhibitor of the MYC signaling cascade.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a novel isoxazole-based compound that acts as an inhibitor of the MYC signaling pathway. It transcriptionally suppresses the expression of MYC family oncogenes, including N-MYC and c-MYC.[1] In addition to its impact on MYC, this compound has been shown to de-repress E-cadherin transcription, leading to the reversal of the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer progression and metastasis. In neuroblastoma cell lines, treatment with this compound has been observed to induce cell differentiation, G1 cell cycle arrest, and cell death.[1]
2. In which cancer cell lines has this compound shown activity?
This compound has demonstrated activity primarily in neuroblastoma cell lines, including both MYCN-amplified and MYCN-single copy lines.[1] It has also been reported to restore E-cadherin expression in colon cancer cells.[1] The table below summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | MYCN Status | Estimated IC50 (µM) | Reference |
| BE(2)-C | Neuroblastoma | Amplified | 4 | [1][2] |
| LAN1 | Neuroblastoma | Amplified | 6 | [2] |
| IMR32 | Neuroblastoma | Amplified | 10 | [2] |
| SH-SY5Y | Neuroblastoma | Single Copy | 5 | [2] |
3. How can I prepare and store this compound for in vitro experiments?
For in vitro experiments, this compound is typically solubilized in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. It is advisable to prepare fresh dilutions for each experiment to avoid degradation of the compound.
4. What are the potential mechanisms of resistance to this compound?
While specific studies on acquired resistance to this compound are not yet available, potential mechanisms can be inferred from research on other MYC inhibitors. These may include:
-
Compensatory Upregulation of MYC Family Members: Cancer cells might develop resistance by upregulating other MYC family members (e.g., L-MYC) to compensate for the inhibition of N-MYC or c-MYC.
-
Activation of Alternative Survival Pathways: Cells could bypass their dependency on MYC signaling by activating alternative pro-survival pathways, such as the PI3K/Akt or Wnt/β-catenin pathways.
-
Alterations in Drug Target Engagement: Although the direct molecular target of this compound is not yet fully elucidated, mutations or modifications in the target protein could prevent this compound from binding effectively.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), is a common mechanism of resistance to various small molecule inhibitors, which could potentially reduce the intracellular concentration of this compound.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Viability
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Cell Line Insensitivity | The cell line you are using may be intrinsically resistant to this compound. Consider testing a panel of cell lines, including those known to be sensitive (e.g., BE(2)-C). |
| Compound Degradation | Ensure that the this compound stock solution has been stored properly and that working solutions are freshly prepared. Avoid repeated freeze-thaw cycles of the stock solution. |
| High Cell Seeding Density | An excessively high cell density can lead to contact inhibition and reduced proliferation, which may mask the inhibitory effects of the compound. Optimize the cell seeding density for your viability assay. |
| Assay-Specific Issues (e.g., MTT assay) | The MTT assay relies on mitochondrial activity. If this compound affects mitochondrial function in a way that is independent of cell viability, it could lead to misleading results. Consider using an alternative viability assay, such as a trypan blue exclusion assay or a crystal violet staining assay. |
Issue 2: No Decrease in MYC Protein Levels After Treatment
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | The effect of this compound on MYC protein levels is time-dependent. Repression of N-MYC expression has been observed as early as 2 hours after treatment.[1] Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal time point for observing MYC downregulation in your cell line. |
| Ineffective Cell Lysis or Protein Extraction | Ensure that your lysis buffer is appropriate for nuclear proteins like MYC and contains protease and phosphatase inhibitors. Confirm complete cell lysis before proceeding with protein quantification. |
| Antibody Issues | Use a validated antibody specific for the MYC family member you are investigating (N-MYC or c-MYC). Titrate the primary antibody to determine the optimal concentration for western blotting. Include a positive control (e.g., lysate from a cell line with known high MYC expression) and a negative control. |
| Protein Degradation | Work quickly and on ice during sample preparation to minimize protein degradation. Ensure that your loading buffer contains a reducing agent to break disulfide bonds. |
Issue 3: No Increase in E-cadherin Expression After Treatment
| Possible Cause | Troubleshooting Steps |
| Cell Line Does Not Express E-cadherin Basally | Some cancer cell lines have a complete loss of E-cadherin expression due to genetic or epigenetic silencing. Confirm the basal expression level of E-cadherin in your cell line using western blotting or qPCR. This compound may not be able to induce expression if the gene is completely silenced. |
| Insufficient Treatment Duration | The re-expression of E-cadherin in response to this compound may be a later event compared to MYC downregulation.[1] Extend the treatment duration (e.g., 24, 48, 72 hours) to allow for transcriptional and translational changes to occur. |
| Antibody or Primer Issues | Use validated antibodies and primers for E-cadherin. Include appropriate positive and negative controls in your western blot or qPCR experiments. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound in adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 to 30 µM.[1] Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and wells with medium only (as a blank).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[1]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
2. Western Blot for MYC and E-cadherin
This protocol describes the detection of N-MYC/c-MYC and E-cadherin protein levels following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 10 µM this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours for MYC, 24-72 hours for E-cadherin).[1]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-N-MYC, anti-c-MYC, or anti-E-cadherin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Loading Control:
-
After detecting the target proteins, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for common this compound experimental issues.
References
best practices for storing and handling ML327 compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling the ML327 compound. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
Quantitative Data Summary
| Parameter | Condition | Duration | Stability |
| Storage (Powder) | 0 - 4 °C | Short-term (days to weeks) | Stable |
| -20°C | Long-term (months to years) | Stable | |
| Storage (in Solvent) | -20°C | Up to 1 month | Stable |
| -80°C | Up to 6 months | Stable | |
| Solubility | DMSO | 45 mg/mL (122.82 mM) | Soluble |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound compound upon arrival?
For short-term storage (days to weeks), the solid powder form of this compound can be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry and dark place.
Q2: What is the best way to prepare a stock solution of this compound?
This compound is soluble in DMSO at a concentration of up to 45 mg/mL (122.82 mM).[1] To prepare a stock solution, dissolve the compound in high-purity DMSO. It is advisable to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Q3: How stable is this compound in a DMSO stock solution?
When stored at -20°C, the stock solution is stable for up to one month. For longer-term storage of up to six months, it is recommended to store the aliquoted stock solution at -80°C.
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Work should be conducted in a well-ventilated area, and a suitable respirator should be used to avoid inhalation of dust or aerosols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Q1: I am observing low or no activity of this compound in my cell-based assay. What could be the reason?
-
Improper Storage: Check if the compound and its stock solutions were stored at the recommended temperatures. Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Incorrect Concentration: Verify the calculations for your working solution. An error in dilution could lead to a final concentration that is too low to elicit a biological response.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The IC50 value can vary significantly between different cell types. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Compound Degradation: If the stock solution has been stored for an extended period, the compound may have degraded. Prepare a fresh stock solution from the powder.
Q2: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. How can I resolve this?
This compound is insoluble in water.[1] When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, precipitation can occur if the final DMSO concentration is too low or if the compound's solubility limit is exceeded. To troubleshoot this:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to keep this compound in solution, typically up to 0.5% in most cell cultures without significant toxicity.
-
Serial Dilutions: Perform serial dilutions in your aqueous medium to avoid a sudden large change in solvent polarity.
-
Vortexing/Sonication: Gently vortex or sonicate the solution after dilution to aid in solubilization.
Q3: I am seeing unexpected off-target effects in my experiment. What should I consider?
-
Compound Purity: Verify the purity of your this compound compound from the supplier's certificate of analysis. Impurities could be responsible for off-target effects.
-
High Concentration: Using concentrations significantly above the IC50 for your cell line can lead to non-specific effects. A dose-response curve is essential to identify the optimal therapeutic window.
-
Vehicle Control: Ensure you have a proper vehicle control (DMSO-treated cells) to distinguish the effects of the compound from the effects of the solvent.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot Analysis for MYC and E-cadherin Expression
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MYC, E-cadherin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Workflows
MYC Signaling Pathway Inhibition by this compound
This compound is known to inhibit the MYC signaling cascade. MYC is a transcription factor that, upon forming a heterodimer with MAX, binds to E-box sequences in the promoter regions of target genes involved in cell proliferation, growth, and metabolism. This compound has been shown to decrease the expression of MYC, leading to the downstream regulation of its target genes.
Caption: MYC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound Effects
This diagram outlines a typical workflow for studying the effects of this compound in a cell-based experiment.
Caption: A general experimental workflow for studying this compound.
References
Validation & Comparative
Validating MYC Inhibition by ML327 Using qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MYC family of proto-oncogenes, particularly c-MYC and N-MYC, are master regulators of cell proliferation, growth, and metabolism. Their deregulation is a hallmark of many human cancers, making them a critical target for therapeutic intervention. ML327 is a novel small molecule inhibitor that has been shown to destabilize MYC signaling.[1][2] This guide provides a comparative overview of validating the inhibitory effect of this compound on MYC expression using quantitative real-time polymerase chain reaction (qPCR), a fundamental technique for quantifying gene expression.
Understanding this compound and its Mechanism of Action
This compound is an isoxazole-based compound that acts as a blocker of MYC.[3][4] Its mechanism involves the transcriptional regulation of MYC mRNA levels, leading to a decrease in both N-MYC and c-MYC expression.[1][5] Studies in neuroblastoma cell lines have demonstrated that this compound can repress MYC signaling within hours of treatment.[1][3] Beyond direct MYC inhibition, this compound has the unique property of promoting the re-expression of E-cadherin (CDH1), a key protein in cell adhesion, suggesting its potential to reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[3][5]
Comparative Efficacy of MYC Inhibitors
While this compound presents a promising approach, the landscape of MYC inhibitors is diverse, with various strategies to target this "undruggable" protein. A direct comparison of the effect of these inhibitors on MYC mRNA levels provides valuable insight into their potency and mechanism.
| Inhibitor | Target/Mechanism | Reported Effect on MYC mRNA Levels (via qPCR) | Reference |
| This compound | Transcriptional Repression of MYC | ~2-fold decrease in MYCN expression in xenografts and cell lines.[1][3][5] | [1][3][5] |
| JQ1 (BET Inhibitor) | Inhibition of BRD4, a transcriptional co-activator of MYC | Significant dose-dependent decrease in c-MYC mRNA levels in T-ALL cell lines.[6] | [6] |
| Omomyc | Dominant-negative MYC mutant; prevents MYC-MAX dimerization | Not directly measured by qPCR in the provided context, but effectively inhibits MYC function.[7][8] | [7][8] |
| 10074-G5 | Small molecule inhibitor of MYC-MAX interaction | Dose-dependent decrease in the mRNA expression of c-MYC target genes.[9] | [9] |
Experimental Protocol: Validating MYC Inhibition with qPCR
Quantitative PCR is a highly sensitive and specific method for measuring changes in gene expression.[10][11] The following protocol outlines the key steps to validate the effect of this compound on MYC mRNA levels.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines with known MYC expression (e.g., neuroblastoma lines like BE(2)-C for N-MYC or colon cancer lines for c-MYC).[1]
-
Culture Conditions: Maintain cells in standard culture conditions.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 1-10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 12, 24 hours).[1]
RNA Isolation
-
Harvest cells at the designated time points.
-
Isolate total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.[7]
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
cDNA Synthesis
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.[7] This step converts the RNA into a more stable DNA template for qPCR.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers specific for the MYC gene of interest (c-MYC or N-MYC) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB, Gus).[7][12][13][14]
-
Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, primers, and a SYBR Green or TaqMan-based master mix.[10]
-
Cycling Conditions: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension).[13]
Data Analysis
-
Quantification Cycle (Cq): Determine the Cq (or Ct) value for both the MYC gene and the housekeeping gene in treated and control samples.
-
Relative Quantification: Calculate the fold change in MYC expression using the ΔΔCq method. This normalizes the MYC expression to the housekeeping gene and compares the treated samples to the vehicle control.[15]
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The MYC signaling pathway, a central regulator of cellular processes.
Caption: Experimental workflow for qPCR validation of MYC inhibition.
Caption: Logical flow from this compound treatment to validated MYC inhibition.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a cornerstone of drug development. For a MYC inhibitor like this compound, qPCR offers a robust, sensitive, and quantitative method to confirm its intended mechanism of action at the transcriptional level. The data generated from these experiments are crucial for establishing the efficacy of this compound and comparing it to other therapeutic alternatives, thereby guiding further preclinical and clinical development.
References
- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. researchgate.net [researchgate.net]
- 6. c-Myc inhibition prevents leukemia initiation in mice and impairs the growth of relapsed and induction failure pediatric T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modelling Myc inhibition as a cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 9. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neoplasiaresearch.com [neoplasiaresearch.com]
- 11. neoplasiaresearch.com [neoplasiaresearch.com]
- 12. sinobiological.com [sinobiological.com]
- 13. origene.com [origene.com]
- 14. origene.com [origene.com]
- 15. mdpi.com [mdpi.com]
Illuminating the Target: A Comparative Guide to Confirming ML327 Engagement in Living Cells
For researchers, scientists, and drug development professionals, understanding precisely how a small molecule engages its target within the complex environment of a living cell is paramount. This guide provides a comparative framework for confirming the target engagement of ML327, a known inhibitor of the MYC signaling pathway, for which the direct intracellular target remains to be definitively identified.[1]
This document contrasts this compound with alternative MYC pathway inhibitors, offering a roadmap for the experimental validation of its direct target. We present detailed protocols for cutting-edge techniques to elucidate direct binding and cellular target engagement, empowering researchers to unravel the precise mechanism of action of this compound and other novel compounds.
This compound and the Challenge of an Undefined Target
This compound is recognized for its ability to downregulate the expression of MYC family proteins, including c-MYC and N-MYC, at the mRNA level.[1] This leads to cell cycle arrest and a reduction in tumorigenic potential in preclinical models.[1] However, the absence of a confirmed direct molecular target presents a significant challenge in fully characterizing its mechanism and optimizing its therapeutic potential. This contrasts with other inhibitors of the MYC pathway where the direct target is well-established.
A Comparative Look at MYC Pathway Inhibitors
To provide context for the experimental strategies to validate this compound's target, we compare it with two classes of alternative MYC inhibitors with known mechanisms of direct target engagement.
| Feature | This compound | JQ1 (BET Inhibitor) | 10058-F4 (Direct MYC-MAX Inhibitor) | MYCMI-6 (Direct MYC Inhibitor) |
| Primary Target | Unknown | BRD4 and other BET family proteins | MYC-MAX heterodimerization interface | MYC bHLHZip domain |
| Mechanism of MYC Inhibition | Transcriptional downregulation of MYC[1] | Indirect; inhibits BRD4 from binding to acetylated histones at the MYC promoter, leading to transcriptional repression. | Direct; prevents the protein-protein interaction between MYC and its obligate partner MAX.[2][3][4] | Direct; binds to the MYC bHLHZip domain, inhibiting its interaction with MAX.[5][6][7][8][9] |
| Evidence of Direct Target Engagement in Cells | Not yet demonstrated | Yes (e.g., Cellular Thermal Shift Assay - CETSA, FRAP) | Inferred from downstream effects; direct cellular binding data is limited.[10][11] | In vitro binding demonstrated (SPR); cellular engagement suggested by proximity ligation assay.[5][7][8] |
| Reported Cellular IC50 / Kd | ~1-10 µM (cell viability)[1] | ~50-200 nM (BRD4 binding) | ~30-100 µM (cell viability)[3][11] | <0.5 µM (cell viability); Kd of 1.6 µM for MYC bHLHZip domain[5][8][9] |
Experimental Strategies to Uncover the Direct Target of this compound
To definitively identify the direct cellular target of this compound and confirm its engagement, a multi-pronged approach is recommended. Below are detailed protocols for three powerful, unbiased techniques.
Photoaffinity Labeling for Target Identification
This method uses a modified version of this compound to covalently link to its binding partner(s) upon photoactivation, allowing for their subsequent isolation and identification by mass spectrometry.[12][13][14][15]
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis: Synthesize a photoaffinity probe derivative of this compound. This involves incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne) while aiming to preserve the compound's biological activity.[12]
-
Cell Treatment and Photocrosslinking:
-
Culture relevant cells (e.g., neuroblastoma cell lines sensitive to this compound) to ~80% confluency.
-
Treat cells with the this compound photoaffinity probe at a concentration determined by dose-response studies. Include a control group treated with a molar excess of the original, unmodified this compound to competitively block specific binding sites.
-
Irradiate the cells with UV light of the appropriate wavelength (e.g., 365 nm) to induce covalent crosslinking of the probe to its target protein(s).[13]
-
-
Cell Lysis and Affinity Purification:
-
Lyse the cells and solubilize the proteins.
-
Incubate the cell lysate with streptavidin-conjugated beads (for a biotin tag) to capture the probe-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competitor-treated sample.
-
Identify the proteins using mass spectrometry (LC-MS/MS).
-
Thermal Proteome Profiling (TPP) for Unbiased Target Deconvolution
TPP is a powerful technique to identify direct and indirect drug targets by observing changes in protein thermal stability across the proteome upon compound treatment.[16][17][18][19][20]
Experimental Protocol: Thermal Proteome Profiling
-
Cell Treatment:
-
Culture cells in sufficient quantity for multiple temperature points.
-
Treat one pool of cells with this compound at a relevant concentration and another with vehicle (e.g., DMSO) as a control.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions from both treatment groups.
-
Heat the aliquots to a range of different temperatures (e.g., from 37°C to 67°C in 2-3°C increments) for a defined period (e.g., 3 minutes).
-
-
Protein Extraction and Digestion:
-
Lyse the cells by freeze-thawing to separate soluble from aggregated proteins.
-
Collect the soluble fraction by ultracentrifugation.
-
Digest the proteins in the soluble fraction into peptides using trypsin.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the peptide samples from each temperature point with isobaric tags (e.g., TMT).
-
Combine the labeled samples and analyze by quantitative mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
For each identified protein, plot the relative abundance of soluble protein as a function of temperature to generate a "melting curve".
-
Identify proteins that show a significant shift in their melting temperature (ΔTm) in the this compound-treated samples compared to the vehicle control. A positive ΔTm suggests direct binding and stabilization by the compound.
-
Cellular Thermal Shift Assay (CETSA) for Target Validation
Once putative targets are identified through methods like photoaffinity labeling or TPP, CETSA can be used as a targeted assay to validate direct binding in living cells.
Experimental Protocol: CETSA for a Candidate Target
-
Cell Treatment: Treat intact cells with either vehicle or a range of this compound concentrations for a defined period (e.g., 1 hour).
-
Thermal Challenge: Heat the cell suspensions to a specific temperature (the Tm of the candidate protein, determined in a preliminary experiment) for 3 minutes. Also, include a non-heated control.
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction containing non-denatured proteins by centrifugation.
-
Quantify the amount of the soluble candidate target protein using Western blotting or an immunoassay (e.g., ELISA or AlphaLISA).
-
-
Data Analysis: Plot the amount of soluble target protein as a function of this compound concentration. A dose-dependent increase in the soluble protein at the denaturing temperature indicates target stabilization and thus, direct engagement by this compound.
Conclusion
While this compound demonstrates clear inhibition of the MYC pathway, the definitive identification of its direct molecular target is a critical next step for its development as a chemical probe or therapeutic lead. The experimental strategies outlined in this guide—photoaffinity labeling, thermal proteome profiling, and targeted CETSA—provide a robust framework for researchers to deorphan this compound. By comparing the knowns and unknowns of this compound with more characterized MYC inhibitors, we highlight a clear and actionable path forward to confirming target engagement in living cells, a crucial step in modern drug discovery.
References
- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Neuroblastoma Therapy: ML327 vs. JQ1
In the landscape of neuroblastoma therapeutics, two molecules, ML327 and JQ1, have emerged as promising agents targeting the core oncogenic drivers of this devastating pediatric cancer. Both compounds have demonstrated significant anti-tumor activity by modulating MYC signaling, a pathway frequently dysregulated in aggressive neuroblastoma. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their potential clinical use for researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy of this compound and JQ1
| Parameter | This compound | JQ1 |
| Target | Undisclosed direct target, but effectively downregulates MYC/MYCN expression.[1][2] | Bromo and Extra-Terminal (BET) domain proteins, primarily BRD4.[3][4][5] |
| Mechanism of Action | Induces neuroepithelial differentiation, cell cycle arrest at G1, and apoptosis.[1][6] Represses MYCN transcription.[6] | Displaces BRD4 from chromatin, leading to downregulation of MYCN transcription, subsequent p53 stabilization, and apoptosis.[3][4] |
| Cell Line Efficacy | Reduces viability in both MYCN-amplified and MYCN-single copy neuroblastoma cell lines. The estimated IC50 in BE(2)-C cells is 4 µM.[6] | Effective in both MYCN-amplified and non-MYCN-amplified cell lines, though sensitivity correlates with MYCN expression levels.[3][4] Induces G0/G1 arrest and apoptosis.[4][7] |
| In Vivo Efficacy | Inhibited tumor progression in a MYCN-amplified xenograft model.[1] A 50 mg/kg dose administered twice daily resulted in a 12% weight loss in mice.[8] | Significantly diminished tumor volume and prolonged overall survival in multiple murine models of MYCN-amplified neuroblastoma, including subcutaneous xenografts and orthotopic models.[4][7][9] |
Delving into the Mechanisms: How They Work
Both this compound and JQ1 exert their anti-cancer effects by ultimately targeting the MYC family of oncoproteins, which are critical for neuroblastoma cell proliferation and survival. However, their proximal mechanisms of action differ significantly.
JQ1: A Direct Hit on a Key Regulator
JQ1 is a well-characterized inhibitor of the Bromo and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[3][4][5] In neuroblastoma, BRD4 acts as a critical co-factor for the transcription of MYCN. By binding to the acetyl-lysine recognition pockets of BRD4, JQ1 displaces it from the MYCN gene, leading to a rapid downregulation of MYCN transcription.[4] This loss of MYCN protein has a downstream effect of stabilizing the tumor suppressor p53, which in turn triggers apoptosis.[3]
This compound: An Indirect but Potent MYC Inhibitor
The precise molecular target of this compound has not been fully elucidated. However, its downstream effects are clearly characterized. Treatment with this compound leads to a significant and early repression of both N-MYC and C-MYC protein expression in MYCN-amplified and MYCN-single copy neuroblastoma cell lines, respectively.[2][6] This reduction in MYC levels is associated with the induction of a gene signature consistent with both epithelial and neuronal differentiation, G1 cell cycle arrest, and ultimately, cell death.[1][6] The decrease in MYCN expression occurs at the transcriptional level, as evidenced by reduced MYCN mRNA.[6]
Experimental Protocols: A Look at the Methods
The following are summaries of key experimental protocols used to evaluate the efficacy of this compound and JQ1 in neuroblastoma.
Cell Viability Assays
-
This compound: Neuroblastoma cell lines were treated with this compound, and cell viability was assessed using a CCK-8 colorimetric assay.[6]
-
JQ1: The effect of JQ1 on cell viability was determined using an MTS assay.[3]
Cell Cycle Analysis
-
This compound: Cell cycle distribution was analyzed by propidium iodide staining followed by flow cytometry.[6]
-
JQ1: Cell cycle analysis was performed following treatment with JQ1, with apoptosis measured by annexin V staining and flow cytometry.[4][7]
Western Blotting
-
This compound & JQ1: Standard western blotting techniques were used to determine the protein expression levels of N-MYC, C-MYC, and other relevant pathway proteins following treatment with the respective compounds.[2][6]
In Vivo Xenograft Studies
-
This compound: BE(2)-C subcutaneous xenografts were established in mice. Tumor-bearing mice were then treated with intraperitoneal injections of this compound (50 mg/kg, twice daily), and tumor volumes were measured daily.[8]
-
JQ1: In vivo efficacy was tested in multiple models, including a BE(2)-C cell line xenograft model in NOD-SCID-IL2Rγnull (NSG) mice. Mice with established tumors received daily intraperitoneal injections of JQ1 (50 mg/kg), and tumor volume and overall survival were monitored.[4]
Conclusion and Future Directions
Both this compound and JQ1 demonstrate significant promise as therapeutic agents for neuroblastoma by effectively targeting the MYC/MYCN oncogenic pathway. JQ1's mechanism is well-defined, acting through direct inhibition of the BET family protein BRD4. While the direct target of this compound remains to be identified, its potent anti-tumor effects, including the induction of differentiation, make it a compelling candidate for further investigation.
Direct comparative studies of this compound and JQ1 in the same preclinical models are warranted to definitively assess their relative efficacy and therapeutic potential. Furthermore, as both compounds have shown efficacy, exploring potential synergistic effects in combination therapies could open new avenues for treating high-risk neuroblastoma. The data presented here provides a strong rationale for the continued development of both this compound and JQ1-based strategies for this challenging pediatric cancer.
References
- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Killing of Human Neuroblastoma Cells by the Small Molecule JQ1 Occurs in a p53-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYCN in Neuroblastoma by BET Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting bromodomain and extra-terminal proteins to inhibit neuroblastoma tumorigenesis through regulating MYCN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting MYCN in neuroblastoma by BET bromodomain inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling a Potential Alliance: The Synergistic Potential of ML327 and Vincristine in Combating Neuroblastoma
A detailed guide for researchers exploring novel combination therapies, this document outlines the hypothetical synergistic effects of ML327 and vincristine in neuroblastoma. While direct experimental evidence for this specific combination is not yet established, this guide provides a scientific rationale for their combined use, supported by their individual mechanisms of action, and offers comprehensive, adaptable experimental protocols to investigate this promising therapeutic strategy.
Neuroblastoma, a common pediatric cancer, often presents challenges in treatment, particularly in high-risk or relapsed cases. The development of drug resistance further complicates therapeutic outcomes. A promising approach to enhance treatment efficacy and overcome resistance is the use of synergistic drug combinations. This guide explores the potential of combining this compound, a novel small molecule that destabilizes MYC signaling, with vincristine, a long-standing chemotherapeutic agent.
Comparing the Arsenal: this compound vs. Vincristine
The distinct mechanisms of action of this compound and vincristine form the basis for their potential synergy. While vincristine targets the structural components of cell division, this compound influences the oncogenic signaling that drives tumor growth.
| Feature | This compound | Vincristine |
| Primary Target | MYC signaling pathway[1][2] | Microtubules[3][4] |
| Mechanism of Action | Destabilizes MYC and MYCN, induces differentiation, promotes cell cycle arrest and apoptosis[1][2] | Inhibits microtubule polymerization, leading to mitotic arrest[3][4] |
| Reported Effects in Neuroblastoma | Reduces tumor growth, blocks MYC expression[1][2] | Induces cell cycle arrest and apoptosis[5] |
| Resistance Mechanisms | Not yet fully characterized | Upregulation of drug efflux pumps (e.g., P-glycoprotein), alterations in tubulin structure[6][7] |
A Hypothesis for Synergy: A Two-Pronged Attack on Neuroblastoma
The proposed synergistic interaction between this compound and vincristine stems from their complementary anti-cancer activities. This compound's ability to downregulate MYCN is particularly relevant, as MYCN amplification is a hallmark of aggressive neuroblastoma and is associated with a poor prognosis[1][2]. By inhibiting this key driver of tumor growth and proliferation, this compound may sensitize neuroblastoma cells to the cytotoxic effects of vincristine.
Vincristine, a vinca alkaloid, acts by disrupting the formation of the mitotic spindle, a cellular machine essential for cell division[3][8]. This leads to an arrest of cancer cells in the metaphase stage of mitosis and subsequent cell death[3]. However, resistance to vincristine is a significant clinical challenge[6][9][10].
The combination of this compound and vincristine could potentially create a powerful anti-tumor effect through the following mechanisms:
-
Enhanced Apoptosis: this compound-induced cell cycle arrest and differentiation could lower the threshold for vincristine-induced apoptosis.
-
Overcoming Resistance: By targeting the fundamental MYC-driven oncogenic state, this compound may counteract the survival pathways that contribute to vincristine resistance.
-
Sequential Targeting: this compound could first weaken the cancer cells by disrupting their core signaling, making them more susceptible to the direct cell-killing effects of vincristine.
Charting the Course: Experimental Protocols for Synergy Assessment
To validate the hypothesized synergy, a series of well-defined experiments are necessary. The following protocols provide a framework for researchers to investigate the combination of this compound and vincristine in neuroblastoma cell lines.
Cell Viability and Synergy Quantification
This experiment aims to determine the effect of this compound and vincristine, alone and in combination, on the viability of neuroblastoma cells and to quantify the nature of their interaction.
Methodology:
-
Cell Culture: Culture human neuroblastoma cell lines (e.g., SK-N-AS, NGP, BE(2)-C) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and vincristine in a suitable solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, vincristine, and their combinations at a constant ratio. Include vehicle-treated cells as a control.
-
Incubation: Incubate the treated cells for a defined period (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Apoptosis Assay
This experiment will determine if the combination of this compound and vincristine induces a greater level of apoptosis than either drug alone.
Methodology:
-
Cell Treatment: Treat neuroblastoma cells with this compound, vincristine, and their combination at synergistic concentrations determined from the viability assay.
-
Cell Harvesting: After the desired incubation period (e.g., 24 or 48 hours), harvest the cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare the combination treatment to the single-agent treatments.
Western Blot Analysis
This experiment will investigate the molecular mechanisms underlying the observed synergistic effects by examining changes in key signaling proteins.
Methodology:
-
Protein Extraction: Treat cells as in the apoptosis assay and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest, such as MYCN, c-MYC, cleaved PARP, cleaved Caspase-3, and β-actin (as a loading control).
-
Detection: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins in each treatment group.
Visualizing the Strategy
To better understand the proposed mechanisms and experimental design, the following diagrams illustrate the key concepts.
Caption: Experimental workflow for assessing this compound and vincristine synergy.
Caption: Proposed dual mechanism of this compound and vincristine in neuroblastoma.
Conclusion
The combination of this compound and vincristine represents a rational and promising, yet unexplored, therapeutic strategy for neuroblastoma. By targeting both the oncogenic driver signaling and the machinery of cell division, this combination has the potential to induce a potent synergistic anti-tumor effect. The experimental protocols outlined in this guide provide a clear path for researchers to rigorously evaluate this hypothesis and potentially pave the way for a novel treatment paradigm for this challenging pediatric cancer. Further in-depth studies, including in vivo models, will be crucial to translate these preclinical findings into clinical applications.
References
- 1. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kinderkrebsstiftung-frankfurt.de [kinderkrebsstiftung-frankfurt.de]
- 7. Development of resistance to vincristine and doxorubicin in neuroblastoma alters malignant properties and induces additional karyotype changes: a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vincristine - Wikipedia [en.wikipedia.org]
- 9. Vincristine resistance in relapsed neuroblastoma can be efficiently overcome by Smac mimetic LCL161 treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene Expression Signature of Acquired Chemoresistance in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ML327 for MYC Over Other Transcription Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a master regulator of cell proliferation, growth, and metabolism, and its aberrant expression is a hallmark of many human cancers. This has made it a highly sought-after therapeutic target. ML327 has emerged as a small molecule that blocks MYC expression, particularly in neuroblastoma.[1] However, a critical aspect of any potential therapeutic inhibitor is its specificity. An ideal inhibitor should potently affect its intended target with minimal off-target effects to reduce potential toxicity and undesirable side effects. This guide provides an objective comparison of this compound's known activity in the context of MYC inhibition and outlines the experimental approaches necessary to rigorously assess its specificity against other transcription factors.
Quantitative Assessment of Inhibitor Specificity
A crucial step in characterizing any inhibitor is to quantify its activity against the intended target and a panel of related and unrelated proteins. This is often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd). While this compound has been shown to inhibit neuroblastoma cell growth with IC50 values in the low micromolar range, comprehensive quantitative data on its direct inhibitory activity against a panel of transcription factors is not currently available in the public domain.[1]
To illustrate the importance of such data, the table below presents the selectivity profiles of two other well-characterized MYC inhibitors, 10058-F4 and the BET bromodomain inhibitor JQ1 , which indirectly downregulates MYC expression. This comparative data highlights how inhibitor specificity is typically presented and underscores the type of analysis required for this compound.
| Inhibitor | Target Class | Target | Activity (IC50/Kd) | Notes |
| 10058-F4 | bHLH-Zip Transcription Factor | c-Myc-Max Interaction | IC50 = 146 µM (in vitro) | Disrupts the heterodimerization of c-Myc and Max.[2] |
| bHLH-Zip Transcription Factor | Max Homodimerization | No significant inhibition | Demonstrates selectivity for the Myc-Max heterodimer over Max homodimers. | |
| Other Transcription Factors | Not extensively reported | - | Limited public data on broad transcription factor screening. | |
| JQ1 | Bromodomain | BRD4(1) | Kd ≈ 50 nM | JQ1 is a potent inhibitor of the BET family of bromodomains.[3] |
| Bromodomain | BRD4(2) | Kd ≈ 90 nM | Shows high affinity for both bromodomains of BRD4.[3] | |
| Bromodomain | CREBBP | Kd > 10,000 nM | Exhibits high selectivity for BET bromodomains over other bromodomain families.[3] | |
| Effect on Transcription | MYC expression | IC50 ≈ 500-1000 nM (in cells) | Indirectly inhibits MYC by displacing BRD4 from the MYC promoter.[4] |
Note: The direct molecular target of this compound is currently unknown. The compound has been shown to decrease MYC mRNA levels, suggesting it acts at the transcriptional level.[1]
Experimental Protocols for Specificity Assessment
To thoroughly assess the specificity of this compound, a series of well-established experimental protocols should be employed. These assays can determine the direct and indirect effects of the compound on MYC and other transcription factors.
Luciferase Reporter Assay
This cell-based assay is used to measure the effect of a compound on the transcriptional activity of a specific transcription factor.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
A reporter plasmid containing a luciferase gene driven by a promoter with binding sites for the transcription factor of interest (e.g., MYC-responsive elements).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter to normalize for transfection efficiency.
-
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After a 24-48 hour incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of transcription factor activity at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if a compound disrupts the interaction between two or more proteins, such as the interaction between MYC and its obligate binding partner MAX.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the proteins of interest.
-
Treat the cells with this compound or a vehicle control for a specified period.
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the interacting proteins (e.g., anti-MAX antibody) overnight at 4°C.
-
Add protein A/G-conjugated beads to pull down the antibody-protein complex.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both interacting proteins (e.g., anti-MYC and anti-MAX antibodies) to detect their presence in the immunoprecipitated complex.
-
A decrease in the co-immunoprecipitated protein in the presence of the compound indicates disruption of the protein-protein interaction.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor and to assess how a compound affects this binding.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells and treat them with this compound or a vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., anti-MYC antibody).
-
Use protein A/G beads to immunoprecipitate the antibody-transcription factor-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes and reverse the cross-links.
-
-
DNA Purification and Sequencing:
-
Purify the DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify peaks that represent transcription factor binding sites.
-
Compare the peak profiles between the compound-treated and control samples to identify changes in transcription factor binding.
-
Visualizing the Mechanism and Experimental Workflow
To better understand the context of this compound's action and the process of its evaluation, the following diagrams are provided.
Caption: The MYC/MAX/MAD signaling network and proposed mechanism of this compound.
Caption: Experimental workflow for assessing the specificity of this compound.
Conclusion and Future Directions
This compound shows promise as an inhibitor of MYC expression, a key target in oncology. However, its specificity for MYC over other transcription factors remains to be rigorously determined. The current body of literature indicates that this compound acts at the transcriptional level to reduce MYC mRNA, but its direct molecular target is yet to be identified.[1]
To advance this compound as a potential therapeutic agent, a comprehensive selectivity profile is essential. This will require quantitative biochemical and cell-based assays against a broad panel of transcription factors, particularly those with structural homology to MYC, such as other members of the bHLH-Zip family. The experimental protocols outlined in this guide provide a roadmap for such an investigation. The resulting data will be critical for understanding the full pharmacological profile of this compound, predicting potential off-target effects, and guiding its further development as a selective anti-cancer agent. Without such data, a complete and objective comparison of this compound's performance with other alternatives is not possible.
References
- 1. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of ML327's anti-tumor effects in different cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor effects of ML327, a novel small molecule inhibitor of the MYC signaling cascade. The available experimental data, primarily from studies on neuroblastoma, is presented alongside mentions of its activity in other cancer models. This document is intended to serve as a resource for researchers interested in the preclinical evaluation of this compound.
Executive Summary
This compound has demonstrated notable anti-tumor activity, particularly in neuroblastoma models. It effectively suppresses both N-MYC and C-MYC expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in xenograft models. While its efficacy has been most thoroughly investigated in neuroblastoma, preliminary evidence suggests potential activity in colon cancer and Ewing Sarcoma. To date, a direct intracellular target of this compound has not been identified, and comprehensive comparative studies against other MYC inhibitors or standard-of-care chemotherapies in a broad range of cancer models are not yet available in the public domain.
Data Presentation: Anti-Tumor Efficacy of this compound
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | MYC Status | Assay | Key Findings | Reference |
| BE(2)-C | MYCN-amplified | Cell Viability (CCK-8) | IC50 of approximately 4 µM. | |
| Multiple | MYCN-amplified & Single Copy | Western Blot | Repression of N-MYC and C-MYC protein expression. | |
| BE(2)-C | MYCN-amplified | Cell Cycle Analysis | Induction of G1 cell cycle arrest and an increase in the subG0 population, indicative of apoptosis. | |
| BE(2)-C | MYCN-amplified | Anchorage-Independent Growth | Blockage of soft-agar colony formation. | |
| BE(2)-C | MYCN-amplified | Neurosphere Formation | Marked inhibition of neurosphere formation. |
Table 2: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Cancer Model | Treatment Regimen | Key Findings | Reference |
| BE(2)-C Xenograft (MYCN-amplified) | 50 mg/kg this compound, intraperitoneally, twice daily for two weeks | - Three-fold reduction in tumor volume compared to vehicle control.- Significant decrease in tumor explant weight.- Two-fold decrease in MYCN mRNA expression in tumors.- Induction of extensive necrosis within the tumors. |
Table 3: Reported Activity of this compound in Other Cancer Models (Qualitative)
| Cancer Type | Cell Lines | Key Findings | Reference |
| Colon Cancer | Not specified | Represses MYC transcription and transcriptionally activates CDH1. | |
| Ewing Sarcoma | SK-N-MC, TC71, ES-5838 | Induced mesenchymal-to-epithelial transition features and apoptosis. | [1] |
Experimental Protocols
Detailed experimental protocols for the key assays used to evaluate this compound's anti-tumor effects are outlined below. These are generalized protocols based on standard laboratory methods and the information available in the cited literature.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against N-MYC, C-MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Preparation: Harvest and wash cells, then fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Deconvolute the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the subG0 population.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-2 million cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 75-100 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection twice daily.
-
Monitoring: Measure tumor volume with calipers daily or every other day. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice, and excise and weigh the tumors.
-
Analysis: Analyze tumor tissues for histological changes and target gene expression (e.g., by RT-PCR or immunohistochemistry).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MYC Signaling Pathway and the Inhibitory Action of this compound.
Experimental Workflow Diagram
References
A Comparative Analysis of the In Vivo Efficacy of ML327 and Standard-of-Care Drugs in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Efficacy in Neuroblastoma Models
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, remains a clinical challenge, particularly in high-risk, MYCN-amplified cases. While standard-of-care chemotherapeutics form the backbone of current treatment regimens, the search for more effective and targeted therapies is ongoing. This guide provides a comparative overview of the in vivo efficacy of the novel small molecule ML327 against standard-of-care drugs, including cyclophosphamide, vincristine, doxorubicin, cisplatin, and etoposide, in preclinical neuroblastoma models.
Executive Summary of In Vivo Efficacy
The available preclinical data indicates that this compound demonstrates significant tumor growth inhibition in a MYCN-amplified neuroblastoma xenograft model. Direct comparative studies of this compound against standard-of-care drugs in the same experimental model are limited. However, by collating data from various studies on standard-of-care agents in similar MYCN-amplified neuroblastoma models, we can provide an indirect comparison of their anti-tumor activity.
Table 1: Comparison of In Vivo Efficacy of this compound and Standard-of-Care Drugs in Neuroblastoma Xenograft Models
| Drug | Neuroblastoma Model | Dosing Regimen | Key Efficacy Outcomes |
| This compound | BE(2)-C (MYCN-amplified) | 50 mg/kg, intraperitoneally, twice daily for 2 weeks | - Three-fold reduction in tumor volume compared to vehicle control.[1] - Three-fold reduction in tumor explant weight compared to vehicle control.[1] |
| Cyclophosphamide | SK-N-BE(2) (MYCN-amplified, chemoresistant) | 20 mg/kg/day, oral, for 3 weeks | - 68.11% tumor growth inhibition as a single agent. |
| Vincristine | BE(2)-C (MYCN-amplified) | 0.7 mg/kg, intravenously, on days 1 and 14 | - Modest single-agent activity, significantly enhanced in combination with β-blockers, leading to a four-fold increase in median survival compared to vincristine alone. |
| Doxorubicin | Neuro-2a (murine neuroblastoma) | Not specified | - Induced immunogenic cell death, suggesting potential for in vivo efficacy and enhanced survival.[2] |
| Cisplatin | Neuroblastoma Xenografts | 7 mg/kg, on days 1 and 14 | - Limited single-agent activity was observed at tolerable doses in the evaluated xenograft models.[3] |
| Etoposide | KELLY (MYCN-amplified) | Intratumoral implantation of silk wafers | - Effective at decreasing tumor growth with local delivery.[4] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental design, including the specific neuroblastoma cell line, drug administration route, and treatment duration.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are rooted in their distinct mechanisms of action, which are visualized below.
This compound Signaling Pathway
This compound's primary mechanism of action in neuroblastoma is the destabilization of MYC signaling.[5] This is a critical pathway for the proliferation and survival of MYCN-amplified neuroblastoma cells. By repressing MYC transcription, this compound induces cell cycle arrest, apoptosis, and differentiation.[5]
Caption: this compound inhibits MYC transcription, leading to decreased cell proliferation and increased apoptosis.
Standard-of-Care Drug Signaling Pathways
Standard-of-care chemotherapeutics for neuroblastoma target fundamental cellular processes, primarily DNA replication and cell division.
Caption: Standard-of-care drugs induce apoptosis via DNA damage or mitotic disruption.
Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the efficacy data.
In Vivo Xenograft Study: this compound
-
Cell Line: BE(2)-C (human, MYCN-amplified neuroblastoma).[1]
-
Animal Model: Athymic nude mice.[1]
-
Tumor Implantation: 2 x 10^6 BE(2)-C cells were injected subcutaneously into the flank.[1]
-
Treatment: When tumors reached 75-100 mm³, mice were randomized to receive either this compound (50 mg/kg) or vehicle control.[1]
-
Administration: Intraperitoneal injections were given twice daily for two weeks.[1]
-
Endpoints: Tumor volumes were measured daily, and tumor weights were recorded at the end of the study.[1]
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
In Vivo Xenograft Study: Standard-of-Care Drugs (Representative Protocol)
-
Cell Line: MYCN-amplified human neuroblastoma cell line (e.g., SK-N-BE(2)).
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneous or orthotopic injection of neuroblastoma cells.
-
Treatment: Once tumors are established, mice are treated with the standard-of-care drug (e.g., cyclophosphamide, 20 mg/kg/day, oral) or a vehicle control.
-
Administration: Route and schedule vary depending on the drug (e.g., oral, intravenous, intraperitoneal) and are typically administered in cycles.
-
Endpoints: Tumor growth is monitored by caliper measurements, and survival is often a primary endpoint.
Caption: Generalized experimental workflow for standard-of-care drug efficacy studies.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Doxorubicin treatment induces tumor cell death followed by immunomodulation in a murine neuroblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Retinoids with Cisplatin and Vincristine in Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating ML327's Mechanism of Action Through Downstream Gene Expression Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream gene expression changes induced by ML327, a potent inhibitor of the MYC oncogene. By examining its effects on gene transcription and comparing them with other known MYC inhibitors, this document aims to validate the mechanism of action of this compound and provide researchers with the necessary data and protocols to conduct their own validation studies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule compound that has been identified as a blocker of MYC, a family of proto-oncogenic transcription factors frequently deregulated in human cancers.[1][2] The primary mechanism of this compound involves the suppression of MYC expression, leading to the de-repression of target genes such as E-cadherin (CDH1) and the reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1] Studies in neuroblastoma cell lines have demonstrated that this compound effectively represses both c-MYC and N-MYC expression, inducing cell cycle arrest and inhibiting tumor growth.[3]
Comparative Analysis of Downstream Gene Expression Changes
To validate the mechanism of this compound, it is crucial to analyze its impact on the expression of known MYC target genes and compare it with other well-characterized MYC inhibitors. This section presents a summary of gene expression changes induced by this compound and alternative MYC inhibitors, including the BET bromodomain inhibitor JQ1 and the direct MYC inhibitor MYCi975.
The data presented below is compiled from publicly available RNA sequencing (RNA-seq) and microarray studies. It is important to note that experimental conditions, cell lines, and data analysis pipelines can vary between studies, which may influence the observed gene expression changes.
Table 1: Comparison of Downstream Gene Expression Changes Induced by MYC Inhibitors
| Gene | Function | This compound (Neuroblastoma) | JQ1 (Multiple Myeloma) | MYCi975 (Prostate Cancer) |
| Upregulated Genes | ||||
| CDH1 | Cell adhesion, EMT suppression | ↑ (50- to 1,400-fold induction of mRNA)[1] | - | - |
| OCLN | Tight junction formation | ↑ | - | - |
| NTRK1 | Neuronal differentiation | ↑ | - | - |
| NTRK3 | Neuronal differentiation | ↑ | - | - |
| Downregulated Genes | ||||
| MYC | Transcription factor, oncogene | ↓ (two-fold decrease in xenografts)[3] | ↓ | ↓ |
| MYCN | Transcription factor, oncogene | ↓ | - | - |
| CCND1 | Cell cycle progression | - | ↓ | ↓ |
| CDK4 | Cell cycle progression | - | ↓ | ↓ |
| E2F1 | Cell cycle progression | - | ↓ | ↓ |
| ODC1 | Polyamine biosynthesis | - | ↓ | ↓ |
| NCL | Ribosome biogenesis | - | ↓ | ↓ |
Note: "↑" indicates upregulation, "↓" indicates downregulation, and "-" indicates data not available or not significantly changed in the cited studies. The fold changes for this compound are based on RT-PCR data, while the data for JQ1 and MYCi975 are derived from microarray and RNA-seq analyses, respectively.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the experimental approach to validate it, the following diagrams have been generated using the Graphviz DOT language.
Caption: MYC signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing downstream gene expression changes.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
RNA Sequencing (RNA-seq)
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., neuroblastoma cell lines like BE(2)-C) in appropriate media and conditions.
-
Treat cells with this compound at a predetermined concentration (e.g., 10 µM) or vehicle (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control of raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels using tools like RSEM or HTSeq.
-
Perform differential gene expression analysis between this compound-treated and vehicle-treated samples using packages such as DESeq2 or edgeR in R.
-
Perform pathway analysis on differentially expressed genes using databases like GO and KEGG.
Quantitative Real-Time PCR (qRT-PCR)
1. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
2. Primer Design:
-
Design or obtain pre-validated primers for target genes (e.g., MYC, CDH1) and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).
3. qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and run on a real-time PCR system.
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Conclusion
The analysis of downstream gene expression changes provides robust validation for the mechanism of action of this compound as a MYC inhibitor. The data presented in this guide, along with the detailed experimental protocols, offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound in MYC-driven cancers. The comparative approach highlights the consistent downregulation of MYC and its target genes by various inhibitors, while also showcasing the specific effects of this compound on epithelial and neuronal differentiation markers. Future studies employing these methodologies will be instrumental in advancing our understanding of MYC biology and the development of novel anti-cancer therapies.
References
Safety Operating Guide
Personal protective equipment for handling ML327
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Protocols
Due to the absence of a specific Safety Data Sheet (SDS) for ML327, all personnel must adhere to the highest safety standards. The following procedures are mandatory when handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment is required to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for all procedures. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat must be worn at all times. |
| Respiratory Protection | Fume Hood | All handling of powdered or volatile this compound must be conducted in a certified chemical fume hood. |
Engineering Controls
| Control | Description |
| Ventilation | Work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. |
| Safety Equipment | An emergency eyewash station and safety shower must be readily accessible in the immediate work area. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling this compound, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : If working with powdered this compound, carefully weigh the required amount in the fume hood. Use anti-static weighing paper and tools to prevent dispersal of the powder.
-
Solution Preparation : When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. Keep the container covered as much as possible during this process.
-
Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container must be tightly sealed and clearly labeled.
-
Spill Response : In case of a spill, evacuate the immediate area. For small spills, use a chemical spill kit with absorbent pads to contain and clean up the material. For larger spills, evacuate the laboratory and contact the institutional safety office. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., gloves, pipette tips, bench paper) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound solutions down the drain. |
| Empty Containers | Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Mechanism of Action: this compound as a MYC Inhibitor
This compound functions as a blocker of the MYC signaling pathway.[1][2] The MYC family of proto-oncogenes encodes transcription factors that are master regulators of numerous cellular processes, including proliferation, growth, and metabolism.[3][4] Dysregulation of MYC is a hallmark of many human cancers.[5][6] this compound has been shown to repress the expression of MYC target genes, leading to an inhibition of cancer cell growth and proliferation.[1][2]
Caption: this compound inhibits the MYC signaling pathway, blocking downstream gene expression and cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoxazole compound this compound blocks MYC expression and tumor formation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
